molecular formula C29H40O5 B1210495 Antcin B

Antcin B

Cat. No.: B1210495
M. Wt: 468.6 g/mol
InChI Key: DVORYMAGXQGBQK-BQPMOXFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antcin B is a steroid-like triterpenoid (CAS 163597-25-9) isolated from the Taiwanese medicinal mushroom Taiwanofungus camphoratus (also known as Antrodia camphorata ). This compound is a valuable reagent for pharmaceutical and biological research, primarily investigated for its dual antiviral and anticancer properties. For antiviral research, this compound acts as a potent non-covalent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLPro/Main Protease). It binds to multiple key amino acid residues in the protease's active site (including Leu141, Asn142, Glu166, and His163) through hydrogen bonds, salt bridges, and hydrophobic interactions, thereby inhibiting the enzyme's activity. This inhibition blocks the cleavage of viral polyproteins, effectively suppressing the replication of the SARS-CoV-2 virus in host cells. In vitro studies demonstrate that this compound significantly inhibits 3CLPro activity, with efficacy comparable to known antiviral drug GC376, making it a promising candidate for COVID-19 therapeutic research. For cancer research, this compound has demonstrated potent cytotoxic effects and induces apoptosis in various cancer cell lines, including hepatocellular carcinoma. Its mechanism involves enhancing oxidative stress via NADPH oxidase activation, coincident with the activation of both intrinsic and extrinsic apoptotic pathways. This process is characterized by increased reactive oxygen species (ROS) generation, DNA fragmentation, loss of mitochondrial membrane potential, cytochrome c release, and modulation of key proteins including increased expression of Bax and Fas/FasL, and decreased levels of Bcl-2 and Bcl-(XL). This compound exhibits lower cytotoxicity to normal cells compared to other research compounds like GC376, and in silico predictions indicate favorable drug-likeness and ADMET properties, supporting its suitability for further investigative studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

IUPAC Name

2-methyl-3-methylidene-6-[(4S)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16?,17?,18-,19?,20?,21?,28?,29?/m0/s1

InChI Key

DVORYMAGXQGBQK-BQPMOXFZSA-N

Isomeric SMILES

C[C@H]1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Canonical SMILES

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Synonyms

antcin B

Origin of Product

United States

Foundational & Exploratory

Antcin B: A Comprehensive Technical Guide on its Source and Natural Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B is a naturally occurring steroid-like compound that has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Isolated from a rare and valuable medicinal mushroom, this triterpenoid has demonstrated compelling anti-cancer, anti-inflammatory, and other therapeutic properties in preclinical studies. This technical guide provides an in-depth overview of the primary natural source of this compound, its abundance in various contexts, detailed experimental methodologies for its isolation and quantification, and a visualization of its known signaling pathways.

Natural Source of this compound

The exclusive natural source of this compound is the medicinal mushroom Antrodia cinnamomea, also known by its synonymous names Antrodia camphorata and Taiwanofungus camphoratus.[1][2] This fungus is endemic to Taiwan and grows on the inner cavity of the endemic evergreen tree Cinnamomum kanehirae.[3] The fruiting bodies and mycelia of A. cinnamomea are rich sources of a variety of unique triterpenoids, with this compound being a prominent and bioactive constituent.[3][4]

Natural Abundance of this compound

The concentration of this compound in Antrodia cinnamomea can vary significantly depending on several factors, including the specific strain of the fungus (phenotype), the cultivation method employed, and the part of the fungus being analyzed (fruiting body vs. mycelium).

Abundance in Different Phenotypes and Cultivation Methods

Recent studies have highlighted that different phenotypes of A. cinnamomea (red, yellow, and white) exhibit varying levels of triterpenoids. The red phenotype (RAC) has been shown to possess a relatively higher content of triterpenoids compared to the yellow (YAC) and white (WAC) phenotypes. Furthermore, the cultivation method plays a crucial role in the yield of this compound. Solid-state culture has been found to produce significantly higher concentrations of this compound compared to submerged culture.

Table 1: Concentration of this compound in Antrodia cinnamomea under Different Conditions

Fungal Part/StrainCultivation MethodConcentration of this compoundReference
Red A. cinnamomea MyceliaSolid-State Culture3.58 ± 0.19 µg/g
Red A. cinnamomea MyceliaSubmerged CultureSignificantly lower than solid-state
Disc-Cultured Fruiting BodiesDisc Culture3.94 ± 0.18 mg/g
Abundance in Different Strains of Fruiting Bodies

Analysis of different strains of A. cinnamomea fruiting bodies has also revealed variability in this compound content.

Table 2: Content of (R,S)-Antcin B in Fruiting Bodies of Different A. cinnamomea Strains (mg/g of EtOH extract)

Strain(R,S)-Antcin B Content (mg/g)
AC-3-922.3 ± 0.3
AC-5-919.8 ± 0.3
AC-7-920.4 ± 0.2
AC-9-921.1 ± 0.2

Data adapted from a study on metabolite profiles of A. cinnamomea fruiting bodies harvested at nine months.

Experimental Protocols

The isolation and quantification of this compound from Antrodia cinnamomea typically involve solvent extraction followed by chromatographic and spectrometric analysis.

Extraction of Triterpenoids

A common method for extracting triterpenoids, including this compound, from A. cinnamomea involves the use of organic solvents.

  • Sample Preparation: Dried and powdered fruiting bodies or mycelia of A. cinnamomea are used as the starting material.

  • Solvent Extraction: The powdered sample is extracted with 95% ethanol or methanol. The extraction can be performed at room temperature with stirring or under reflux. The process is often repeated multiple times to ensure complete extraction.

  • Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Cosmosil 5C18-AR-II, 5 μm, 250 × 4.6 mm i.d.) is commonly employed.

  • Mobile Phase: A gradient elution is typically used, consisting of a mixture of water (often with 0.1% phosphoric acid or formic acid) and acetonitrile.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: The detection wavelength is often set at 210 nm or 254 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from authentic standards of this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the identification and quantification of this compound.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., Syncronis C18, 150 × 2.1 mm) is often used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor and product ion transitions for this compound are monitored.

Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells, particularly hepatocellular carcinoma, through the activation of both intrinsic and extrinsic pathways.

Apoptotic Signaling Pathway of this compound

The apoptotic effect of this compound is mediated by an increase in reactive oxygen species (ROS), which triggers a cascade of events leading to programmed cell death.

AntcinB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 activation Caspase3 Caspase-3 Caspase8->Caspase3 activation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activation Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis AntcinB This compound ROS ROS Increase AntcinB->ROS ROS->FasL upregulates ROS->Bax upregulates ROS->Bcl2 downregulates

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Isolation and Quantification

The general workflow for isolating and quantifying this compound from its natural source involves a series of sequential steps.

AntcinB_Workflow Start Antrodia cinnamomea (Fruiting Body or Mycelia) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (Ethanol/Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Triterpenoid Extract Concentration->CrudeExtract Purification Chromatographic Purification (Optional) CrudeExtract->Purification Analysis LC-MS/MS or HPLC Analysis CrudeExtract->Analysis Purification->Analysis Quantification Quantification of this compound Analysis->Quantification

Caption: General experimental workflow for this compound.

Conclusion

This compound, a key bioactive triterpenoid from Antrodia cinnamomea, exhibits significant therapeutic potential. Its natural abundance is highly dependent on the fungal strain and cultivation conditions, with solid-state culture of the red phenotype appearing to be a promising method for enhancing its yield. The well-established analytical techniques of HPLC and LC-MS/MS provide robust methods for the accurate quantification of this compound in various samples. A deeper understanding of its apoptotic signaling pathways further solidifies its potential as a lead compound in the development of novel anti-cancer therapies. This guide provides a foundational resource for researchers and professionals in the field of natural product drug discovery and development.

References

The Architecture of Antrodia cinnamomea's Triterpenoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrodia cinnamomea, a rare medicinal fungus endemic to Taiwan, is a prolific producer of a diverse array of triterpenoids, which are the primary contributors to its significant pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2][3] This technical guide provides an in-depth exploration of the biosynthetic pathways responsible for producing these valuable secondary metabolites. It outlines the core mevalonate (MVA) pathway, the key enzymes involved, and strategies for enhancing triterpenoid yield through cultivation optimization and genetic engineering. Furthermore, this document furnishes detailed experimental protocols for the cultivation, extraction, purification, and analysis of A. cinnamomea triterpenoids, serving as a comprehensive resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Engine: The Mevalonate Pathway

In fungi, the biosynthesis of all isoprenoids, including triterpenoids, originates from the mevalonate (MVA) pathway.[1][4] This fundamental metabolic route constructs the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene, the 30-carbon linear precursor to all triterpenoids.

The subsequent critical steps involve the cyclization of squalene. Squalene epoxidase (SE) catalyzes the oxidation of squalene to form (S)-2,3-oxidosqualene. This epoxide is then cyclized by lanosterol synthase (LSS), a type of oxidosqualene cyclase, to form lanosterol, the foundational tetracyclic triterpenoid skeleton. From lanosterol, a cascade of enzymatic modifications, primarily driven by cytochrome P450 monooxygenases (CYP450s) like sterol 14α-demethylase (CYP51), generates the vast diversity of lanostane- and ergostane-type triterpenoids unique to A. cinnamomea.

MVA_Pathway acetyl_coa Acetyl-CoA aact AACT acetyl_coa->aact acetoacetyl_coa Acetoacetyl-CoA hmgs HMGS acetoacetyl_coa->hmgs hmg_coa HMG-CoA hmgr HMGR (Rate-Limiting) hmg_coa->hmgr mevalonate Mevalonate mvd MVD mevalonate->mvd ipp IPP / DMAPP (C5) idi IDI ipp->idi fps FPS ipp->fps fpp Farnesyl-PP (C15) sqs SQS fpp->sqs squalene Squalene (C30) se SE squalene->se oxidosqualene 2,3-Oxidosqualene lss LSS (AcLSS) oxidosqualene->lss lanosterol Lanosterol p450 CYP450s (e.g., CYP51) lanosterol->p450 triterpenoids Diverse Triterpenoids (Ergostanes, Lanostanes) aact->acetoacetyl_coa hmgs->hmg_coa hmgr->mevalonate mvd->ipp fps->fpp sqs->squalene se->oxidosqualene lss->lanosterol p450->triterpenoids Workflow culture 1. Fungal Cultivation (Submerged or Solid-State) harvest 2. Mycelia/Fruiting Body Harvest (Filtration/Drying) culture->harvest extract 3. Solvent Extraction (e.g., 80-95% Ethanol) harvest->extract purify 4. Purification & Fractionation (Column Chromatography) extract->purify quantify 5a. Quantification (Colorimetry, HPLC-UV) purify->quantify identify 5b. Identification & Structural Elucidation (LC-MS, GC-MS, NMR) purify->identify

References

An In-depth Review of the Biological Activities of Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current understanding of this compound's mechanisms of action, focusing on its anti-cancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities

This compound exhibits a spectrum of pharmacological effects, primarily centered around its ability to modulate key cellular signaling pathways involved in cell growth, inflammation, and viral replication.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its anti-cancer activity is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades leading to programmed cell death.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma10 - 50[1]
HTB-26Breast Cancer (highly aggressive)10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
A549Lung CarcinomaLower cytotoxicity observed compared to GC376[2]

Note: The exact IC50 values for this compound are part of a broader study on two compounds, with the range provided for both. Further specific dose-response studies on this compound are warranted.

Anti-Inflammatory Activity

This compound and its related compounds, such as Antcin K, have been shown to possess potent anti-inflammatory properties. This activity is mediated through the inhibition of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways, most notably the NF-κB and PI3K/Akt pathways.

Table 2: Anti-Inflammatory Effects of Antcin Compounds

CompoundEffectTarget Cytokines/MediatorsSignaling Pathway(s)Citation
Antcin KDose-dependent inhibition of pro-inflammatory cytokine productionTNF-α, IL-1β, IL-6, IL-8FAK/PI3K/AKT, NF-κB[3]
This compound---Data on specific cytokine inhibition percentages for this compound is limited in the reviewed literature.

Studies on the closely related Antcin K demonstrate a significant dose-dependent reduction in the levels of TNF-α, IL-1β, and IL-8 in human rheumatoid synovial fibroblasts. This suggests a similar potential for this compound in mitigating inflammatory responses.

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. It has been identified as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication.

Table 3: Antiviral Activity of this compound

VirusTargetConcentration% InhibitionCitation
SARS-CoV-23CLpro20 µM96.39%

This significant inhibitory activity suggests that this compound could be a promising candidate for the development of novel antiviral therapeutics.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting and modulating critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In normal physiological conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines. Antcin compounds have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB IkBa->IkBa_NFkB IkBa->IkBa_NFkB Ub Degradation NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Release DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Stimuli Pro-inflammatory Stimuli Stimuli->IKK AntcinB This compound AntcinB->IKK Inhibition

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Studies on Antcin K have demonstrated its ability to inhibit the phosphorylation of key components of this pathway, suggesting a similar mechanism for this compound in controlling cell growth and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factors GrowthFactor->RTK Antcin Antcin K/B Antcin->PI3K Inhibition Antcin->Akt Inhibition of Phosphorylation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Antcin compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation).

  • Cell Lysis and Protein Quantification: Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., LPS, TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the protein expression levels.

Luciferase Reporter Assay for NF-κB Activity

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using specific substrates for each enzyme.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction of NF-κB activity is calculated relative to the unstimulated control.

Conclusion and Future Directions

This compound is a promising natural compound with a compelling profile of anti-cancer, anti-inflammatory, and antiviral activities. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores its therapeutic potential. While the existing data is encouraging, further research is necessary to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative understanding of its effects. Specifically, detailed dose-response studies for its anti-inflammatory and cytotoxic activities against a broader range of cancer cell lines are warranted. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their future investigations of this remarkable molecule. The continued exploration of this compound and its derivatives may lead to the development of novel and effective therapeutic agents for a variety of human diseases.

References

Unveiling the Molecular Targets of Antcin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Pharmacological Mechanisms of a Promising Natural Compound

Introduction

Antcin B, a steroid-like compound isolated from the medicinal mushroom Taiwanofungus camphoratus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, with a focus on its anticancer and antiviral properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Targets and Mechanisms of Action

This compound exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of critical cellular processes. The primary mechanisms identified to date include the induction of apoptosis in cancer cells and the inhibition of viral proteases.

Anticancer Activity: Induction of Apoptosis in Hepatocellular Carcinoma

This compound has been demonstrated to be a potent inducer of apoptosis in hepatocellular carcinoma (HCC) cells, such as the HepG2 cell line. This process is multifaceted and involves the activation of both the intrinsic and extrinsic apoptotic pathways, driven by the generation of reactive oxygen species (ROS).

Key Molecular Events in this compound-Induced Apoptosis:

  • ROS Generation and Oxidative Stress: this compound treatment leads to an increase in intracellular ROS, a key trigger for apoptosis. This oxidative stress is mediated, at least in part, by the activation of NADPH oxidase.

  • Mitochondrial Pathway (Intrinsic): The increase in ROS disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins. Specifically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Death Receptor Pathway (Extrinsic): this compound has been shown to increase the expression of Fas and Fas ligand (FasL), key components of the extrinsic apoptotic pathway.

  • Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of caspases. This compound treatment results in the activation of initiator caspases-8 and -9, and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Antiviral Activity: Inhibition of SARS-CoV-2 3CL Protease

This compound has shown significant potential as an antiviral agent through its potent inhibition of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro).[1][2][3][4][5] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.

Mechanism of 3CLpro Inhibition:

  • Direct Binding: Molecular docking and in vitro enzymatic assays have confirmed that this compound directly binds to the active site of 3CLpro.

  • Key Interactions: The binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and a salt bridge with key amino acid residues in the 3CLpro active site, including Leu141, Asn142, His163, and Glu166.

  • Inhibition of Proteolytic Activity: By occupying the active site, this compound blocks the protease's ability to cleave the viral polyprotein, thereby halting the viral replication cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the molecular targets of this compound.

Target Parameter Value Cell Line/System Reference
SARS-CoV-2 3CLpro% Inhibition (at 20 µM)96.39%In vitro enzymatic assay
SARS-CoV-2 3CLproBinding Energy-9.3 kcal/molIn silico docking
Hepatocellular CarcinomaIC50Not explicitly stated for this compoundHepG2
(Related Compound: Tomatine)(IC50)(3.6 ± 1.2 µM)(HepG2)

Note: While the primary literature confirms the potent apoptotic effect of this compound on HepG2 cells, a specific IC50 value was not provided in the reviewed sources. The IC50 of a related compound, tomatine, is provided for context.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs.

AntcinB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis AntcinB This compound AntcinB->FasL NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase ROS ROS ROS->Bax ROS->Bcl2 NADPH_Oxidase->ROS

Figure 1: this compound-induced apoptosis signaling pathway in hepatocellular carcinoma cells.

Antcin_PI3K_AKT_Pathway cluster_pathway PI3K/AKT/mTOR Pathway Antcin_analog Antcin Analog (e.g., Antcin K) PI3K PI3K Antcin_analog->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB mTOR->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Antcin_MAPK_Pathway cluster_pathway MAPK Pathway Antcin_analog Antcin Analog (e.g., Antrocin) Raf Raf Antcin_analog->Raf Inhibition Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Antcin B: A Technical Overview of Preclinical Pharmacokinetic and Bioavailability Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the pharmacokinetics and bioavailability of Antcin B. It is important to note that, to date, no comprehensive in vivo pharmacokinetic studies have been published for this compound. The information presented herein is based on in silico predictions and data from related compounds.

Introduction

This compound is a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. A thorough understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide provides a summary of the existing preclinical data related to the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound, alongside relevant experimental methodologies and associated signaling pathways.

Predicted Pharmacokinetic Properties of this compound

Currently, the pharmacokinetic assessment of this compound is primarily based on computational (in silico) ADMET predictions. These models suggest that this compound possesses favorable drug-like properties.

Property DomainPredicted CharacteristicSource
Absorption Predicted to be absorbed by the human intestine.[1]
Drug-likeness Favorable drug-likeness score (0-1 range).
Toxicity Predicted to be non-mutagenic (AMES test) and non-carcinogenic. Low toxicity risks.[1]
Solubility Moderate solubility predicted.

Experimental Protocols

While specific in vivo pharmacokinetic studies for this compound are not available, the following sections detail the generalized methodologies for key in vitro experiments that have been cited in the context of this compound and related compounds.

Cell Viability (MTT) Assay

This assay is crucial for determining the cytotoxic potential of a compound and for selecting appropriate concentrations for further in vitro studies.

Objective: To assess the effect of this compound on the viability of cultured cells.

Methodology:

  • Cell Culture: Human cell lines (e.g., A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the viability of the control-treated cells.

Caco-2 Permeability Assay

This assay is the industry standard for predicting the intestinal absorption of drug candidates.

Objective: To evaluate the intestinal permeability of this compound using an in vitro model of the intestinal epithelium.

Methodology:

  • Caco-2 Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • This compound is added to the apical (AP) chamber, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) chamber, representing the blood, at various time points.

  • Transport Experiment (Basolateral to Apical):

    • To assess active efflux, this compound is added to the BL chamber, and samples are collected from the AP chamber.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Signaling Pathways Modulated by Related Compounds

While the specific signaling pathways modulated by this compound are still under investigation, studies on related triterpenoids from Antrodia cinnamomea, such as Antcin K and Antrocin, have provided insights into their mechanisms of action.

Antcin_K_Signaling_Pathway Antcin_K Antcin K PI3K PI3K Antcin_K->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB mTOR->NF_kB MMP_7 MMP-7 Expression NF_kB->MMP_7 Cell_Motility Chondrosarcoma Cell Motility MMP_7->Cell_Motility

Caption: PI3K/Akt/mTOR and NF-κB signaling pathway inhibited by Antcin K in chondrosarcoma cells.

Antrocin_Signaling_Pathway Antrocin Antrocin PI3K_Akt PI3K/Akt Pathway Antrocin->PI3K_Akt Downregulates MAPK MAPK Pathway Antrocin->MAPK Downregulates IGF_1R IGF-1R Antrocin->IGF_1R Suppresses Cell_Cycle_Apoptosis Cell Cycle Regulation & Apoptosis PI3K_Akt->Cell_Cycle_Apoptosis MAPK->Cell_Cycle_Apoptosis beta_catenin β-catenin IGF_1R->beta_catenin beta_catenin->Cell_Cycle_Apoptosis

Caption: Signaling pathways modulated by Antrocin in prostate cancer cells.

Distinction between this compound and Antrodin B

It is imperative to distinguish this compound from Antrodin B, another compound isolated from Antrodia cinnamomea. While both originate from the same source, they are distinct chemical entities. A 2010 study by Liu et al. developed an LC-MS/MS method for the pharmacokinetic analysis of antrodin B and C in rat plasma. This study should not be extrapolated to infer the pharmacokinetic properties of this compound.

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetics and bioavailability is in its nascent stages, relying heavily on computational predictions. These predictions are encouraging, suggesting favorable drug-like properties. However, to advance the clinical development of this compound, comprehensive in vivo pharmacokinetic studies are essential. Future research should focus on:

  • Performing single- and multiple-dose pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

  • Determining the absolute bioavailability of this compound through intravenous and oral administration studies.

  • Investigating the metabolic pathways of this compound and identifying its major metabolites.

  • Conducting tissue distribution studies to understand its accumulation in target organs.

Such data are critical for establishing appropriate dosing regimens and ensuring the safety and efficacy of this compound in future clinical trials.

References

Antcin B: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in inducing apoptosis and cell cycle arrest in cancer cells. We consolidate quantitative data from multiple studies, present detailed experimental protocols for key assays, and visualize complex signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Antrodia cinnamomea, a parasitic fungus native to Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including cancer.[1] Modern scientific investigations have identified a class of triterpenoids, known as antcins, as major bioactive constituents responsible for its therapeutic effects.[1] Among these, this compound has demonstrated significant cytotoxicity against various cancer cell lines, primarily through the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).[1][2] Understanding the precise molecular pathways targeted by this compound is crucial for its development as a potential anticancer agent.

Role of this compound in Apoptosis

This compound orchestrates apoptosis in cancer cells through a multi-pronged approach, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which acts as a critical upstream signaling molecule.

Signaling Pathways

Intrinsic Pathway: this compound treatment leads to an increase in intracellular ROS levels, which in turn triggers mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, an initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP).

The regulation of the intrinsic pathway is tightly controlled by the Bcl-2 family of proteins. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby shifting the balance towards apoptosis.

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. This compound treatment has been observed to increase the expression of Fas and Fas ligand (FasL). The engagement of Fas by FasL leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity induces the auto-activation of caspase-8, another initiator caspase. Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Role of ROS: The generation of ROS appears to be a pivotal event in this compound-induced apoptosis. Studies have shown that antioxidants can attenuate this compound-induced apoptosis, highlighting the critical role of oxidative stress in this process. This compound has been reported to induce ROS production through the activation of NADPH oxidase.

AntcinB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase FasL FasL Fas Fas FasL->Fas DISC DISC Fas->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound This compound This compound->FasL This compound->Bax This compound->Bcl-2 ROS ROS ROS->Mitochondrion NADPH Oxidase NADPH Oxidase NADPH Oxidase->ROS

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data on Apoptosis

The following tables summarize the quantitative effects of this compound on various apoptotic markers in different cancer cell lines.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineCompoundIC50 (µM)Incubation Time (h)Assay
Huh-7EACG50.33 µg/ml48MTT
HepG2EACG8.35 µg/ml48MTT
Huh-7EAC245.40 µg/ml48MTT
HepG2EAC51.93 µg/ml48MTT
A549This compound5-8024, 48, 72MTT

EACG and EAC are extracts of Antrodia cinnamomea cocultivated with ginger and without, respectively, which contain this compound.

Table 2: Effect of this compound on Apoptotic Cell Population (Sub-G1 Phase)

Cell LineThis compound Conc. (µM)% of Sub-G1 CellsIncubation Time (h)
HepG2100IncreasedNot Specified
Hep 3B80Increased24
Hep 3B100Increased24
Hep 3B125Increased24

**

Table 3: Effect of this compound on Caspase Activity

Cell LineThis compound Conc. (µM)Caspase ActivatedFold Increase
HepG2Not SpecifiedCaspase-2Increased
HepG2Not SpecifiedCaspase-3Increased
HepG2Not SpecifiedCaspase-8Increased
HepG2Not SpecifiedCaspase-9Increased

**

Role of this compound in Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the G2/M phase. This prevents cells from entering mitosis and undergoing cell division.

Signaling Pathways

The precise mechanisms by which this compound induces G2/M arrest are still being elucidated, but it is known to involve the modulation of key cell cycle regulatory proteins. Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are essential for the progression through different phases of the cell cycle. The G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. This compound may exert its effect by downregulating the expression of Cyclin B1, thereby inhibiting the activity of the CDK1/Cyclin B1 complex and preventing entry into mitosis. The tumor suppressor protein p53 and its downstream target p21 also play a crucial role in cell cycle checkpoints. It is plausible that this compound could activate the p53 pathway, leading to the upregulation of p21, which can inhibit CDK activity and cause cell cycle arrest.

AntcinB_CellCycle_Pathway p53 p53 p21 p21 p53->p21 CDK1/Cyclin B1 Complex CDK1/Cyclin B1 Complex p21->CDK1/Cyclin B1 Complex G2/M Arrest G2/M Arrest p21->G2/M Arrest M Phase (Mitosis) M Phase (Mitosis) CDK1/Cyclin B1 Complex->M Phase (Mitosis) CDK1/Cyclin B1 Complex->G2/M Arrest G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) CDK1/Cyclin B1 Activity This compound This compound This compound->CDK1/Cyclin B1 Complex Downregulation of Cyclin B1

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

Table 4: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Conc. (µM)% Cells in G2/M PhaseIncubation Time (h)
T24Concentration-dependentIncreasedNot Specified

**

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 5-200 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described previously.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent natural compound that induces apoptosis and cell cycle arrest in cancer cells through the modulation of multiple signaling pathways. Its ability to trigger both intrinsic and extrinsic apoptotic pathways, coupled with its induction of ROS, makes it a promising candidate for further investigation in cancer therapy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and to advance its development as a novel anticancer agent. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting.

References

Antcin B: Unraveling the Anti-inflammatory Mechanisms of a Promising Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcins, a class of ergostane-type triterpenoids isolated from the medicinal mushroom Antrodia cinnamomea, have garnered significant attention for their diverse pharmacological activities. While extensive research has elucidated the anti-inflammatory mechanisms of several members of the Antcin family, such as Antcin A and Antcin K, the specific pathways through which Antcin B exerts its anti-inflammatory effects remain less characterized. This technical guide provides a comprehensive overview of the known anti-inflammatory mechanisms of major Antcins as a framework for understanding the potential modes of action of this compound. It also presents available comparative data and details the experimental protocols crucial for advancing research in this area.

While direct and detailed studies on the anti-inflammatory mechanism of this compound are limited, the well-documented pathways of its structural analogs offer valuable insights. Research on related Antcins, particularly Antcin A and Antcin K, has revealed multifaceted anti-inflammatory actions, primarily through the modulation of key signaling cascades such as NF-κB, MAPK, and PI3K/Akt, as well as the inhibition of the NLRP3 inflammasome.[1][2][3][4][5] A comparative study has shown that unlike Antcin A, this compound does not exert its effects by mimicking glucocorticoids, indicating a distinct mechanism of action.

This document synthesizes the current understanding of Antcin-mediated anti-inflammatory effects, providing a foundation for future investigations aimed at specifically delineating the therapeutic potential and molecular targets of this compound.

Core Anti-inflammatory Signaling Pathways of Antcins

The anti-inflammatory properties of Antcins are attributed to their ability to interfere with pro-inflammatory signaling pathways. The following sections detail the key mechanisms identified for prominent Antcins, which may serve as a predictive framework for this compound.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several Antcins, notably Antcin K, have been shown to potently inhibit this pathway.

The inhibitory action of Antcin K on the NF-κB pathway involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

Below is a diagram illustrating the inhibitory effect of Antcin K on the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Antcin_B This compound (Hypothesized) Antcin_B->IKK_Complex Inhibits Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Hypothesized inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis. Antrocin, a related compound, has been shown to inhibit the phosphorylation of p38, JNK, and Erk1/2. By downregulating the activation of these key kinases, Antcins can suppress the downstream production of inflammatory mediators.

The diagram below illustrates the points of inhibition within the MAPK signaling cascade by Antcins.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Antcin_B This compound (Hypothesized) Antcin_B->MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: Hypothesized inhibition of the MAPK pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation. Antcin K has been demonstrated to suppress the phosphorylation of key components of this pathway, including p85 (the regulatory subunit of PI3K) and Akt. This inhibition leads to a downstream reduction in the activation of mTOR and NF-κB, further contributing to its anti-inflammatory effects.

The following diagram depicts the inhibitory action of Antcin K on the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt Downstream_Targets Downstream Targets (e.g., mTOR, NF-κB) p_Akt->Downstream_Targets Activates Antcin_B This compound (Hypothesized) Antcin_B->PI3K Inhibits

Figure 3: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The medicinal fungus Antrodia cinnamomea has been shown to suppress inflammation by inhibiting the NLRP3 inflammasome. This action is crucial in mitigating inflammatory responses in various pathological conditions.

The diagram below illustrates the inhibition of the NLRP3 inflammasome.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 Recruits Caspase_1 Caspase-1 Pro_Caspase_1->Caspase_1 Cleavage Pro_IL_1b Pro-IL-1β Caspase_1->Pro_IL_1b Cleavage IL_1b IL-1β (Secreted) Pro_IL_1b->IL_1b Antcin_B This compound (Hypothesized) Antcin_B->NLRP3 Inhibits Assembly

Figure 4: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Glucocorticoid Receptor (GR) Mimicking

A unique anti-inflammatory mechanism has been identified for Antcin A, which involves mimicking glucocorticoids. Antcin A can bind to the cytosolic glucocorticoid receptor, leading to its translocation into the nucleus and subsequent regulation of inflammatory gene expression. However, a comparative study of five major Antcins (A, B, C, H, and K) revealed that only Antcin A induced the nuclear migration of the glucocorticoid receptor. This suggests that this compound does not share this particular anti-inflammatory pathway.

The following diagram illustrates the glucocorticoid-mimicking mechanism of Antcin A.

Glucocorticoid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antcin_A Antcin A GR_HSP GR-HSP Complex Antcin_A->GR_HSP GR GR GR_HSP->GR HSP HSP GR_HSP->HSP GR_Dimer GR Dimer GR->GR_Dimer GR_Dimer_n GR Dimer GR_Dimer->GR_Dimer_n Translocation GRE Glucocorticoid Response Element GR_Dimer_n->GRE Binds to Gene_Regulation Anti-inflammatory Gene Regulation GRE->Gene_Regulation

Figure 5: Glucocorticoid-mimicking mechanism of Antcin A.

Quantitative Data Summary

Table 1: Effect of Antcin K on Pro-inflammatory Cytokine Expression in Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

CytokineTreatmentConcentration (µM)Inhibition (%)
TNF-αAntcin K10Significant
IL-1βAntcin K10Significant
IL-8Antcin K10Significant

Table 2: Effect of Antcin K on NF-κB Activation in RASFs

AssayTreatmentConcentration (µM)Result
NF-κB p65 phosphorylationAntcin K0.3 - 10Dose-dependent reduction
NF-κB Luciferase ActivityAntcin K0.3 - 10Dose-dependent reduction

Table 3: Comparative Effect of Antcins on Glucocorticoid Receptor (GR) Nuclear Translocation in A549 cells

CompoundConcentration (µM)GR Nuclear Translocation
Antcin A10Yes
This compoundNot specifiedNo
Antcin CNot specifiedNo
Antcin HNot specifiedNo
Antcin KNot specifiedNo

Experimental Protocols

To facilitate further research into the anti-inflammatory mechanisms of this compound, this section provides detailed methodologies for key experiments commonly employed in this field.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line) for general inflammation studies.

    • Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) for arthritis models.

    • A549 (human lung carcinoma cell line) for glucocorticoid receptor studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Western Blot Analysis for Signaling Protein Phosphorylation
  • Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38, Akt).

  • Procedure:

    • After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay
  • Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

  • Procedure:

    • Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

    • After 24 hours, cells are treated with this compound and stimulated with an inflammatory agent.

    • Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in cell culture supernatants or serum samples.

  • Procedure:

    • Culture supernatants or serum samples are collected after treatment.

    • The concentration of the target cytokine is determined using a commercially available ELISA kit according to the manufacturer's instructions.

    • The absorbance is measured at 450 nm using a microplate reader.

    • A standard curve is generated to calculate the cytokine concentration in the samples.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay
  • Objective: To determine if this compound induces the translocation of the GR from the cytoplasm to the nucleus.

  • Procedure:

    • Cells are grown on coverslips and treated with this compound or a positive control (e.g., dexamethasone).

    • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Cells are incubated with a primary antibody against the GR, followed by a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

    • The subcellular localization of the GR is visualized using a fluorescence microscope.

Conclusion and Future Directions

The existing body of research strongly supports the anti-inflammatory potential of Antcins, with well-defined mechanisms for Antcin A and Antcin K. While direct evidence for this compound's anti-inflammatory action is currently lacking, the established pathways of its congeners provide a solid foundation for future investigations. The comparative data indicating that this compound does not mimic glucocorticoids suggests that it may operate through other common anti-inflammatory pathways, such as the inhibition of NF-κB, MAPK, or the NLRP3 inflammasome.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Systematic screening of this compound's effects on key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6) in relevant cellular models (e.g., LPS-stimulated macrophages).

  • In-depth investigation of the impact of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways using the experimental protocols outlined in this guide.

  • Evaluation of this compound's ability to inhibit the NLRP3 inflammasome.

  • In vivo studies using animal models of inflammation to validate the in vitro findings and assess the therapeutic efficacy of this compound.

By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Antcin B: A Technical Overview of its Antiviral Activity Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing global health challenge posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the exploration of novel antiviral agents. Antcin B, a triterpenoid isolated from the medicinal mushroom Taiwanofungus camphoratus, has emerged as a promising candidate due to its demonstrated antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's activity against SARS-CoV-2, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these findings.

Core Antiviral Mechanisms of this compound

Current research indicates that this compound exerts its antiviral effects against SARS-CoV-2 through a dual mechanism targeting both viral and host components:

  • Inhibition of SARS-CoV-2 3-Chymotrypsin-like Protease (3CLpro) : The 3CL protease is a critical enzyme for SARS-CoV-2 replication, responsible for cleaving the viral polyproteins into functional units.[1][2] this compound has been shown to be a potent inhibitor of 3CLpro, thereby disrupting the viral life cycle.[2][3]

  • Downregulation of Angiotensin-Converting Enzyme 2 (ACE2) : ACE2 is the primary host cell receptor that SARS-CoV-2 utilizes for entry into human cells.[1] Studies have demonstrated that this compound can significantly reduce the protein expression of ACE2 in human epithelial cells, thus limiting the virus's ability to infect host cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the efficacy and cytotoxicity of this compound.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Targets

TargetAssay TypeConcentration% InhibitionPositive Control% Inhibition (Control)Reference
SARS-CoV-2 3CLproEnzymatic Assay20 µM96.39%GC37696.72%
ACE2 Protein LevelELISA20 µM~62.4%--

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeConcentrationCell ViabilityExposure TimeReference
HT-29MTT Assay20 µM>90%48 h
HT-29MTT Assay40 µM~85.48%48 h
A549MTT Assayup to 80 µMNot specified, but stated to have lower toxicity than GC37624, 48, 72 h

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

SARS-CoV-2 3CLpro Inhibition Assay (Enzymatic)
  • Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 3CLpro.

  • Methodology: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.

    • Recombinant SARS-CoV-2 3CLpro is incubated with this compound at a specified concentration (e.g., 20 µM) for a defined period at room temperature.

    • A fluorogenic substrate peptide that is specifically cleaved by 3CLpro is added to initiate the reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of this compound to that of a control (without inhibitor). GC376, a known 3CLpro inhibitor, is often used as a positive control.

ACE2 Protein Expression Analysis
  • Objective: To determine the effect of this compound on the expression levels of the ACE2 receptor in host cells.

  • Methodologies:

    • Enzyme-Linked Immunosorbent Assay (ELISA):

      • Human epithelial cells (e.g., HT-29) are treated with this compound at various concentrations for a specified duration (e.g., 48 hours).

      • Cell lysates are prepared, and the total protein concentration is determined.

      • A commercially available ACE2 ELISA kit is used to quantify the amount of ACE2 protein in the cell lysates, following the manufacturer's instructions.

    • Western Blotting:

      • Cells are treated with this compound as described for the ELISA.

      • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

      • The separated proteins are transferred to a PVDF membrane.

      • The membrane is probed with a primary antibody specific for ACE2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

      • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative ACE2 expression levels, often normalized to a loading control like GAPDH.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound on host cells.

  • Methodology:

    • Cells (e.g., HT-29 or A549) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

    • After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Dual Mechanism of Action against SARS-CoV-2

AntcinB_Mechanism cluster_virus SARS-CoV-2 cluster_host Host Cell SARS_CoV_2 SARS-CoV-2 Polyprotein Viral Polyprotein SARS_CoV_2->Polyprotein produces ACE2 ACE2 Receptor SARS_CoV_2->ACE2 binds to 3CLpro 3CL Protease Viral_Replication Viral Replication 3CLpro->Viral_Replication enables Polyprotein->3CLpro cleaved by Cell_Entry Viral Entry ACE2->Cell_Entry facilitates AntcinB This compound AntcinB->3CLpro inhibits AntcinB->ACE2 downregulates

Caption: this compound's dual inhibitory action on SARS-CoV-2 viral protease and host cell receptor.

Diagram 2: Experimental Workflow for 3CLpro Inhibition Assay

3CLpro_Workflow start Start incubate Incubate Recombinant 3CLpro with this compound start->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure calculate Calculate % Inhibition vs. Control measure->calculate end End calculate->end

Caption: Workflow for determining the enzymatic inhibition of SARS-CoV-2 3CLpro by this compound.

Diagram 3: Postulated Anti-inflammatory Signaling Pathway of this compound

While direct evidence for this compound's modulation of specific inflammatory pathways in the context of SARS-CoV-2 is still emerging, based on the known anti-inflammatory properties of related Antcins, a potential mechanism involves the inhibition of the NF-κB pathway.

Anti_inflammatory_Pathway SARS_CoV_2 SARS-CoV-2 Infection PAMPs Viral PAMPs SARS_CoV_2->PAMPs TLRs TLRs / PRRs PAMPs->TLRs activate IKK IKK Complex TLRs->IKK activate NFkB_activation NF-κB Activation IKK->NFkB_activation activates Cytokine_Storm Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_activation->Cytokine_Storm induces transcription of AntcinB This compound AntcinB->IKK may inhibit

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound to reduce inflammation.

Conclusion

This compound demonstrates significant potential as an antiviral agent against SARS-CoV-2, operating through the dual mechanisms of inhibiting the essential viral 3CL protease and downregulating the host's ACE2 receptor. The quantitative data from in vitro studies are promising, although further research is required to determine its efficacy in vivo and to fully elucidate its impact on host inflammatory signaling pathways. The experimental protocols outlined provide a foundation for future research and drug development efforts centered on this promising natural compound.

References

Methodological & Application

Application Note: Extraction and Purification of Antcin B from Antrodia cinnamomea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antrodia cinnamomea is a medicinal mushroom native to Taiwan, renowned for its diverse bioactive compounds, including ergostane-type triterpenoids.[1][2] Among these, Antcin B has garnered significant attention for its potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[3][4] The effective isolation and purification of this compound are critical for pharmacological studies and potential therapeutic development. This document provides detailed protocols for the extraction of this compound from A. cinnamomea mycelia or fruiting bodies, followed by multi-step purification using column chromatography and High-Performance Liquid Chromatography (HPLC). Additionally, it summarizes quantitative data on this compound yields and outlines its known apoptotic signaling pathway.

Part 1: Extraction Protocols

The initial step involves extracting crude triterpenoids from the fungal material. Organic solvent extraction is the most common method.[1]

Protocol 1.1: Ethanol Extraction of Triterpenoids

This protocol is adapted from methods described for extracting triterpenoids from dried A. cinnamomea.

Materials:

  • Dried and powdered A. cinnamomea fruiting bodies or mycelia

  • 95% Ethanol (EtOH)

  • Reflux apparatus or orbital shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Methodology:

  • Preparation: Weigh the desired amount of dried, powdered A. cinnamomea material.

  • Extraction:

    • Suspend the powder in 95% ethanol (e.g., a 1:10 to 1:20 solid-to-liquid ratio).

    • Perform the extraction using one of the following methods:

      • Heat Reflux: Extract under reflux for 3 hours. Repeat the extraction process twice to ensure efficiency.

      • Agitation: Agitate the mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Filtration: After extraction, filter the mixture through filter paper to separate the ethanolic extract from the solid fungal residue. Combine the filtrates if multiple extractions were performed.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at approximately 50°C to yield the crude extract residue.

  • Storage: Store the dried crude extract at 4°C for subsequent purification.

Part 2: Purification Protocols

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

Protocol 2.1: Initial Purification by Column Chromatography

This step aims to fractionate the crude extract and enrich the triterpenoid fraction containing this compound. Macroporous resin and silica gel chromatography are commonly employed.

Materials:

  • Crude A. cinnamomea extract

  • AB-8 macroporous adsorption resin

  • Silica gel (e.g., 70-230 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, acetone, ethyl acetate (EA), methanol (MeOH), ethanol (EtOH), deionized water

  • Fraction collector

Methodology:

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water or an ethanol-water mixture.

    • Load the solution onto a pre-equilibrated AB-8 macroporous resin column.

    • Wash the column with deionized water to remove polar impurities like polysaccharides.

    • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 40%, 80%, and 100% ethanol). Triterpenoids, including this compound, typically elute in the higher ethanol fractions (80-100%).

    • Collect the fractions and concentrate them using a rotary evaporator.

  • Silica Gel Chromatography:

    • Apply the enriched triterpenoid fraction from the previous step onto a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity. A common system is n-hexane-acetone or n-hexane-ethyl acetate. For example, elute with a stepwise gradient of n-hexane-acetone from 19:1 to 14:6.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing this compound based on the analysis.

Protocol 2.2: High-Purity Purification by Preparative HPLC

The final purification step to obtain high-purity this compound is performed using semi-preparative or preparative HPLC.

Materials:

  • This compound-enriched fraction from column chromatography

  • Preparative HPLC system with a suitable detector (e.g., PDA or UV)

  • Reversed-phase C18 column (e.g., Cosmosil 5C18-AR-II or equivalent)

  • HPLC-grade solvents: Methanol (MeOH) or Acetonitrile (ACN), and water

  • Optional: 0.1% Trifluoroacetic acid (TFA) or Formic acid in the mobile phase

Methodology:

  • Sample Preparation: Dissolve the this compound-enriched fraction in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water. An example gradient could be 40–100% ACN over 50 minutes.

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 1.0 mL/min for analytical scale, higher for preparative).

    • Detection: Monitor the elution at a suitable wavelength, such as 210 nm or 254 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound, as determined by a standard or previous analytical runs.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Lyophilize or use a rotary evaporator to remove the HPLC solvent and obtain pure this compound.

Part 3: Quantitative Data Summary

The yield of this compound can vary significantly based on the source of A. cinnamomea (wild vs. cultivated) and the cultivation method. Solid-state fermentation is often noted for higher triterpenoid production compared to submerged fermentation.

CompoundSource/Cultivation MethodConcentration / YieldReference
This compound Red A. cinnamomea (Solid-State Culture)3.58 ± 0.19 µg/g
This compound Red A. cinnamomea (Submerged Culture)>100 times lower than solid-state
Crude Extract Dried Mycelium (95% Alcohol Extraction)60 g from 1305.3 g of mycelium

Part 4: Visualized Experimental Workflow

The overall process from raw material to purified this compound can be visualized as a sequential workflow.

G cluster_start Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start A. cinnamomea (Mycelia or Fruiting Body) powder Drying & Grinding start->powder extract 95% Ethanol Extraction (Reflux or Agitation) powder->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude Crude Triterpenoid Extract concentrate->crude cc Column Chromatography (Macroporous Resin, Silica Gel) crude->cc hplc Preparative HPLC (Reversed-Phase C18) cc->hplc pure Purified this compound hplc->pure analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure->analysis G This compound-Induced Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB This compound FasL Fas / FasL Expression ↑ AntcinB->FasL ROS ROS Generation ↑ (NADPH Oxidase) AntcinB->ROS Bcl2 Bcl-2 / Bcl-xL Expression ↓ AntcinB->Bcl2 Bax Bax Expression ↑ AntcinB->Bax Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Disruption (Loss of Membrane Potential) ROS->Mito Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application Note: Quantitative Determination of Antcin B in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Antcin B in biological matrices, such as plasma and cell lysates. This compound, a potent triterpenoid from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its pharmacological activities. This method provides the necessary precision, accuracy, and linearity for pharmacokinetic studies, drug metabolism research, and preclinical development of this compound.

Introduction

This compound is a bioactive ergostane-type triterpenoid isolated from Antrodia cinnamomea, a fungus highly valued in traditional medicine. It has demonstrated significant anti-cancer properties, notably by inducing apoptosis in various cancer cell lines.[1][2][3] Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the quantitative analysis of small molecules in complex biological fluids.[4][5] This document provides a detailed protocol for the determination of this compound using a validated HPLC-MS/MS method.

Experimental Protocols

Sample Preparation

a) Plasma Samples

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Diazepam, 1 µg/mL in methanol).

  • Add 500 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 70:30, v/v).

  • Vortex for 1 minute and transfer to an autosampler vial for HPLC-MS/MS analysis.

b) Cell Lysate Samples

Protein precipitation is used to extract this compound from cell lysates.

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • To 100 µL of cell lysate, add 20 µL of internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for analysis.

HPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are performed using a system equipped with a triple quadrupole mass spectrometer.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Agilent XDB-C8 (4.6 x 50 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Acetonitrile and Water (70:30, v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: m/z 467 -> 408; Internal Standard (Diazepam): m/z 285 -> 193
Collision Energy Optimized for specific instrument
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The HPLC-MS/MS method for this compound quantification has been validated for linearity, precision, accuracy, and recovery. The results are summarized in the table below.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.997
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 2.6%
Accuracy (%RE) Within ± 5%
Recovery 87.5% - 95.4%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle cell_lysate Cell Lysate ppt Protein Precipitation (Acetonitrile) cell_lysate->ppt evap1 Evaporation lle->evap1 evap2 Evaporation ppt->evap2 recon1 Reconstitution evap1->recon1 recon2 Reconstitution evap2->recon2 hplc HPLC Separation (C8 Column) recon1->hplc recon2->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. The following diagram illustrates the key signaling events involved.

AntcinB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AntcinB This compound FasL FasL AntcinB->FasL ROS ROS Generation AntcinB->ROS Bcl2 Bcl-2 AntcinB->Bcl2 Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Caspase8 Pro-caspase-8 FADD->Caspase8 aCaspase8 Caspase-8 Caspase8->aCaspase8 activation Caspase3 Pro-caspase-3 aCaspase8->Caspase3 Bax Bax ROS->Bax Mito Mitochondrion CytoC Cytochrome c Mito->CytoC release Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 aCaspase9 Caspase-9 Caspase9->aCaspase9 activation aCaspase9->Caspase3 aCaspase3 Caspase-3 Caspase3->aCaspase3 activation PARP PARP aCaspase3->PARP Apoptosis Apoptosis aCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for a range of research applications, from pharmacokinetic profiling to mechanistic studies of this promising natural compound. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound's activity.

References

Application Notes and Protocols: Antcin B Treatment for HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant cytotoxic effects against various cancer cell lines. In hepatocellular carcinoma (HCC), particularly the HepG2 cell line, this compound has been shown to induce apoptosis through a multifaceted mechanism involving oxidative stress and the activation of both intrinsic and extrinsic apoptotic pathways.[1] These application notes provide detailed protocols for investigating the effects of this compound on HepG2 cells, including methods for assessing cell viability, apoptosis, cell cycle progression, and the expression of key regulatory proteins.

Mechanism of Action

This compound induces apoptosis in HepG2 cells primarily through the generation of reactive oxygen species (ROS). This oxidative stress triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. Key events include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and subsequent programmed cell death. An increase in the sub-G1 cell population is a characteristic indicator of this compound-induced apoptosis in HepG2 cells.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on HepG2 cells.

Table 1: Cytotoxicity of this compound on HepG2 Cells

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2068
4049
8025
10015

Note: The IC50 for this compound in HepG2 cells has been reported to be approximately 38.4 µM.

Table 2: Apoptosis Analysis by Annexin V/PI Staining

This compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.11.53.6
2010.35.215.5
4025.812.738.5
8038.220.158.3

Table 3: Cell Cycle Distribution of HepG2 Cells Treated with this compound

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
0 (Control)55.228.116.71.8
2050.125.324.68.9
4042.520.736.818.2
8035.815.448.825.6

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

2. Cytotoxicity Assay (MTT Assay)

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

3. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour of staining.

4. Cell Cycle Analysis

  • Seed HepG2 cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

5. Western Blot Analysis

  • Treat HepG2 cells with this compound for 24 hours and lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Bax (1:1000)

    • Bcl-2 (1:1000)

    • Cleaved Caspase-3 (1:1000)

    • Cleaved Caspase-9 (1:1000)

    • β-actin (1:5000)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Visualizations

AntcinB_Signaling_Pathway AntcinB This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinB->ROS Extrinsic Extrinsic Pathway ROS->Extrinsic Intrinsic Intrinsic Pathway ROS->Intrinsic Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 DeathReceptor Death Receptors (Fas/FasL) Extrinsic->DeathReceptor Mitochondrion Mitochondrion Intrinsic->Mitochondrion Caspase8 ↑ Caspase-8 DeathReceptor->Caspase8 Mitochondrion->Bax Mitochondrion->Bcl2 Caspase3 ↑ Caspase-3 Caspase8->Caspase3 CytochromeC ↑ Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 ↑ Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathway in HepG2 cells.

Experimental_Workflow HepG2 HepG2 Cell Culture Treatment This compound Treatment (Varying Concentrations) HepG2->Treatment Harvest Cell Harvesting Treatment->Harvest MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle Western Protein Expression (Western Blot) Harvest->Western

Caption: General experimental workflow for this compound treatment on HepG2 cells.

References

Application Notes and Protocols: Evaluating Cell Viability with Antcin B using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest in oncological research for its potent cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the impact of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, resulting in the formation of purple formazan crystals. The concentration of these dissolved crystals is directly proportional to the number of viable cells.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeThis compound ConcentrationIncubation TimeIC50 Value
HepG2Hepatocellular CarcinomaNot specified in snippetNot specified in snippet38.4 µM[1]
HT-29Colorectal Cancer5-40 µM48 hoursNot explicitly stated in snippet
A549Lung Cancerup to 80 µM24 hoursNo significant cytotoxicity observed

Experimental Protocol: MTT Assay for this compound Treatment

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture the desired cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count to determine cell viability and concentration. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only). c. After 24 hours of cell attachment, carefully aspirate the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the corresponding this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate antcin_prep Prepare this compound Dilutions cell_treatment Treat Cells with this compound antcin_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for evaluating this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

AntcinB_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway antcin_b This compound fasl FasL antcin_b->fasl upregulates fas Fas antcin_b->fas upregulates nadph_oxidase NADPH Oxidase antcin_b->nadph_oxidase activates fasl->fas binds caspase8 Caspase-8 fas->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates ros ROS nadph_oxidase->ros produces bax Bax ros->bax upregulates bcl2 Bcl-2 / Bcl-xL ros->bcl2 downregulates mitochondria Mitochondria bax->mitochondria promotes permeabilization bcl2->mitochondria inhibits permeabilization cytochrome_c Cytochrome c mitochondria->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols for In Vivo Experimental Design Using Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potential therapeutic properties.[1][2] In vitro studies have demonstrated its pro-apoptotic effects in hepatocellular carcinoma cells by inducing oxidative stress and activating both intrinsic and extrinsic apoptotic pathways.[1][2][3] While comprehensive in vivo data for this compound is still emerging, studies on related Antcins and extracts of Antrodia cinnamomea provide a strong foundation for designing robust in vivo experiments to evaluate its anti-cancer and anti-inflammatory efficacy. These application notes provide detailed protocols and experimental design considerations for researchers investigating this compound in animal models.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from in vitro studies on this compound and in vivo studies on related Antcins and Antrodia cinnamomea extracts. This information can serve as a starting point for dose-range finding studies and for establishing key experimental parameters.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Exposure Time (h)Reference
HepG2 (Hepatocellular Carcinoma)38.4Not Specified

Table 2: Proposed In Vivo Dosage and Administration for this compound (Based on Related Compounds)

Compound/ExtractAnimal ModelDosageAdministration RouteTherapeutic AreaReference
Antcin CMiceUp to 100 mg/kg/dayOralHepatoprotective
Antcin HMice20 mg/kg/dayOralAnti-inflammatory (Colitis)
Antcin KMiceNot SpecifiedLocal InjectionAnti-inflammatory (Periodontitis)
LEAC-102 (containing this compound)Human (Phase I)Up to 2988 mg/dayOralSafety & Tolerability
A. cinnamomea Extract (containing this compound)Mice10 mL/kg (180 mg/mL emulsion)OralPharmacokinetics

Table 3: Key In Vivo Efficacy Endpoints

Therapeutic AreaPrimary EndpointsSecondary Endpoints
Anti-Cancer Tumor volume and weight, Survival rateBiomarker modulation (e.g., apoptosis, angiogenesis markers), Metastasis assessment, Body weight
Anti-inflammatory Disease Activity Index (DAI) (for colitis), Paw volume (for edema), Cytokine levels (e.g., TNF-α, IL-6)Histopathological scoring, Myeloperoxidase (MPO) activity, Body weight

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo efficacy of this compound.

Protocol 1: Subcutaneous Xenograft Tumor Model for Anti-Cancer Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., HepG2)

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Matrigel (optional)

  • Sterile PBS, syringes, needles

  • Calipers

Procedure:

  • Cell Culture: Culture HepG2 cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • (Optional) Mix cell suspension 1:1 with Matrigel.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage)

      • Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)

      • Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)

      • Group 4: Positive control (e.g., standard-of-care chemotherapeutic)

  • Efficacy Evaluation:

    • Continue treatment for a predefined period (e.g., 21-28 days).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight.

  • Tissue Analysis:

    • Fix a portion of the tumor in formalin for histopathological analysis (H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    • Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or qPCR analysis of target proteins and genes.

Protocol 2: DSS-Induced Colitis Model for Anti-Inflammatory Efficacy

Objective: To assess the anti-inflammatory effects of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., 5-ASA/mesalazine)

Procedure:

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Normal control (no DSS, vehicle treatment)

      • Group 2: DSS control (DSS + vehicle treatment)

      • Group 3: DSS + this compound (e.g., 20 mg/kg, oral gavage, daily)

      • Group 4: DSS + Positive control (e.g., 50 mg/kg 5-ASA, oral gavage, daily)

    • Start treatment concurrently with DSS administration or therapeutically after the onset of symptoms.

  • Clinical Assessment:

    • Monitor body weight, stool consistency, and presence of blood in feces daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis (Day 8-10):

    • Euthanize mice and collect colon tissue.

    • Measure colon length.

    • Fix a distal portion of the colon for histopathological analysis (H&E staining).

    • Homogenize a portion of the colon for myeloperoxidase (MPO) assay and cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).

Mandatory Visualizations

G cluster_workflow Experimental Workflow: In Vivo Anti-Cancer Efficacy start Start cell_culture Cancer Cell Culture (e.g., HepG2) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histopathology - Biomarker Analysis treatment->endpoint monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing the anti-cancer efficacy of this compound in a xenograft model.

G cluster_pathway Proposed this compound-Induced Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway antcin_b This compound fas_fasl Fas/FasL Expression (Increased) antcin_b->fas_fasl ros ROS Production antcin_b->ros caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Expression (Increased) ros->bax bcl2 Bcl-2/Bcl-xL (Decreased) ros->bcl2 mito Mitochondrial Disruption (Cytochrome c release) bax->mito bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Antcin B Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antcin B is a steroid-like triterpenoid isolated from the medicinal mushroom Taiwanofungus camphoratus (previously Antrodia cinnamomea). In vitro studies have demonstrated its potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma.[1][2] this compound is known to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic cellular pathways.[2] While extensive in vivo data for this compound is still emerging, studies on structurally related antcins, such as Antcin C and Antcin K, provide a strong foundation for developing and adapting protocols for mouse models.

These application notes provide a summary of available data on antcin administration in mice and offer detailed protocols that can be adapted for the preclinical evaluation of this compound in various disease models.

Data Presentation: In Vivo Administration of Antcins

The following table summarizes quantitative data from studies administering various antcins in mouse models. This data can serve as a reference for designing experiments with this compound.

AntcinMouse ModelMouse StrainAdministration RouteDosage (mg/kg)VehicleKey Findings
Antcin C AAPH-Induced Acute Hepatotoxicity[3]ICRIntraperitoneal (i.p.)12.5, 50, 1002% DMSO in ddH₂ODose-dependently protected against liver injury by reducing serum ALT and AST levels.[3]
Antcin K Collagen-Induced Arthritis (CIA)DBA/1JIntraperitoneal (i.p.)10, 30Not specifiedSignificantly reduced paw swelling, bone degradation, and serum levels of TNF-α, IL-1β, and IL-8.
Antcin K Chronic Unpredictable Mild Stress (CUMS)C57BL/6JNot specifiedNot specifiedNot specifiedImproved depression-like behaviors and decreased central neuroinflammation by targeting NLRP3.
Antrocin Breast Cancer XenograftBALB/c nudeNot specifiedNot specifiedNot specifiedSuppressed tumorigenesis and cancer stemness properties in vivo.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from methods used for Antcin C, which shares structural similarities with this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile double-distilled water (ddH₂O) or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • To create a high-concentration stock solution, dissolve this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock.

    • Vortex thoroughly until the powder is completely dissolved.

  • Working Solution Preparation (Vehicle: 2% DMSO in ddH₂O):

    • On the day of injection, dilute the stock solution with sterile ddH₂O or saline to the final desired concentration.

    • Crucially, the final concentration of DMSO should not exceed 5% (ideally 1-2%) of the total injection volume to avoid toxicity to the animals.

    • Example Calculation for a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL:

      • Required dose: 50 mg/kg * 0.025 kg = 1.25 mg

      • Required volume from a 100 mg/mL stock: 1.25 mg / 100 mg/mL = 0.0125 mL = 12.5 µL

      • To make a 100 µL final injection volume, mix 12.5 µL of the stock solution with 87.5 µL of sterile ddH₂O. The final DMSO concentration would be 12.5%. This is too high.

    • Revised Calculation (Lowering Stock Concentration):

      • First, create a 25 mg/mL stock in 100% DMSO.

      • Required dose: 1.25 mg.

      • Required volume from 25 mg/mL stock: 1.25 mg / 25 mg/mL = 0.05 mL = 50 µL.

      • To prepare a working solution for multiple animals, calculate the total volume needed. For one 100 µL injection, mix 50 µL of stock with 50 µL of ddH₂O. The final DMSO concentration is 50%, which is still too high.

    • Recommended Approach: Prepare the injection solution so the final DMSO percentage is low. Let's target a 2% DMSO vehicle.

      • For a 100 µL injection, this means 2 µL of DMSO and 98 µL of ddH₂O.

      • The required 1.25 mg dose must be soluble in this volume. This may require sonication or the use of other solubilizing agents like Tween 80, which must be validated for the specific animal model. If solubility is an issue, the injection volume may need to be increased, staying within acceptable limits (see Protocol 2).

  • Final Preparation:

    • Vortex the working solution thoroughly before drawing it into the syringe for injection.

    • Prepare fresh on each day of use.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Intraperitoneal injection is a common and effective route for systemic delivery of compounds in mouse models.

Materials:

  • Mouse restrainer or appropriate manual restraint technique

  • 25-27 gauge needle with a sterile syringe (e.g., 1 mL tuberculin syringe)

  • 70% ethanol for disinfection

  • Prepared this compound working solution

Procedure:

  • Animal Restraint: Securely restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraining device. The animal should be tilted slightly head-down to allow abdominal organs to shift away from the injection site.

  • Site Selection: Identify the injection site in the lower right or left abdominal quadrant. This avoids the cecum (on the left) and the urinary bladder (midline).

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up, just through the abdominal wall. A slight "pop" may be felt.

    • Aspirate gently by pulling back the plunger to ensure no blood (indicating entry into a vessel) or yellow fluid (indicating entry into the bladder) is drawn. If either is present, withdraw the needle and use a new sterile needle/syringe at a different site.

    • Slowly inject the solution. The maximum recommended volume for an i.p. injection in an adult mouse is typically around 200-500 µL, or up to 10 mL/kg.

  • Post-Injection:

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions as per IACUC guidelines.

Protocol 3: Application in an AAPH-Induced Hepatotoxicity Model

This protocol for evaluating hepatoprotective effects is adapted from a study on Antcin C.

Workflow:

  • Animal Acclimation: Acclimate male ICR mice (4-weeks old) for at least one week.

  • Grouping: Divide mice into experimental groups (n=5-10 per group):

    • Group 1: Vehicle control (e.g., 2% DMSO in ddH₂O)

    • Group 2: AAPH only (receives vehicle, then AAPH)

    • Group 3-5: this compound (e.g., 12.5, 50, 100 mg/kg) + AAPH

    • Group 6: Positive control (e.g., Silymarin 200 mg/kg) + AAPH

  • Treatment: Administer this compound, vehicle, or Silymarin via i.p. injection once daily for 5-7 consecutive days.

  • Induction of Injury: Two hours after the final treatment dose, administer a single i.p. injection of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) at 80 mg/kg body weight to all groups except the vehicle control group.

  • Sample Collection: 12-24 hours post-AAPH injection, euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse and collect the liver for histological and biochemical analysis.

  • Endpoint Analysis:

    • Serum Analysis: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.

    • Histology: Perform H&E staining on formalin-fixed, paraffin-embedded liver sections to assess tissue damage.

    • Immunohistochemistry: Analyze protein expression of key markers like Nrf2 and HO-1 in liver tissues.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and molecular pathways relevant to the action of antcins.

G General Workflow for In Vivo Antcin Efficacy Study A 1. Animal Acclimation (e.g., 1 week) B 2. Model Induction (e.g., Tumor Xenograft, CIA, etc.) A->B C 3. Group Randomization (Vehicle, this compound Doses, Positive Control) B->C D 4. Treatment Administration (i.p. or Oral Gavage) C->D E 5. Monitoring (Body Weight, Tumor Volume, Clinical Scores) D->E F 6. Study Endpoint (Pre-defined time or humane endpoint) E->F G 7. Sample Collection (Blood, Tissues) F->G H 8. Endpoint Analysis (Biochemistry, Histology, Molecular Assays) G->H

Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.

G This compound-Induced Apoptosis Signaling (In Vitro) cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas Ligand Fas Fas Receptor FasL->Fas Casp8 Caspase-8 Fas->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax Bax (Pro-apoptotic) Bax->Mito promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito inhibits Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 AntcinB This compound AntcinB->FasL ↑ expression AntcinB->Fas ↑ expression AntcinB->Bax AntcinB->Bcl2 ROS ↑ ROS Generation AntcinB->ROS ROS->Mito Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis in cancer cells.

G Anti-Inflammatory Signaling Pathway of Antcin K AntcinK Antcin K FAK FAK Phosphorylation AntcinK->FAK inhibits PI3K PI3K Phosphorylation FAK->PI3K AKT AKT Phosphorylation PI3K->AKT NFkB NF-κB Activation AKT->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Cytokines promotes transcription

Caption: Antcin K inhibits pro-inflammatory cytokine production via the FAK/PI3K/AKT/NF-κB pathway.

G Hepatoprotective Signaling Pathway of Antcin C AntcinC Antcin C PI3K_JNK PI3K / JNK1/2 Activation AntcinC->PI3K_JNK Nrf2_cyto Nrf2 PI3K_JNK->Nrf2_cyto promotes release Keap1 Keap1 Nrf2_cyto->Keap1 dissociation Nrf2_nuc Nrf2 (Nuclear) Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO-1, etc.) ARE->Genes Protection Hepatoprotection (vs. Oxidative Stress) Genes->Protection

Caption: Antcin C protects liver cells by activating the Nrf2/ARE antioxidant pathway.

References

Application Notes and Protocols for Western Blot Analysis of Antcin B-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular mechanisms of Antcin B, a bioactive triterpenoid from the medicinal mushroom Antrodia cinnamomea. The protocols outlined below detail the step-by-step procedures for cell treatment, protein extraction, quantification, and immunodetection of key signaling proteins affected by this compound.

Introduction

This compound has garnered significant interest in cancer research due to its potent cytotoxic effects on various cancer cell lines. Its mechanism of action involves the modulation of critical cellular signaling pathways that regulate apoptosis, cell survival, and proliferation. Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying changes in the expression and phosphorylation status of key signaling proteins within cancer cells following this compound treatment. This document provides detailed protocols and data interpretation guidelines for studying the effects of this compound on cancer-related signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-neoplastic effects by targeting several critical signaling cascades. The primary pathways identified include:

  • Apoptosis (Intrinsic and Extrinsic) Pathways: this compound induces programmed cell death by modulating the expression of key apoptotic and anti-apoptotic proteins. This includes the activation of caspases and altering the balance of Bcl-2 family proteins.[1][2]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell survival, growth, and proliferation. This compound and its analogues have been observed to inhibit the phosphorylation of key proteins in this pathway, thereby downregulating its activity.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis. Antcin analogues have been shown to modulate the phosphorylation status of key MAPK proteins.

Data Presentation: Effects of this compound and its Analogues on Key Signaling Proteins

The following tables summarize the observed changes in protein expression and phosphorylation in various cancer cell lines after treatment with this compound or its analogues, as determined by Western blot analysis.

Table 1: Modulation of Apoptosis-Regulating Proteins

ProteinCell LineEffect of TreatmentReference
Extrinsic Pathway
FasHepG2Increased[1][2]
Fas LigandHepG2Increased[1]
Caspase-8HepG2Increased activity
Intrinsic Pathway
BaxHepG2Increased
Bcl-2HepG2Decreased
Bcl-xLHepG2Decreased
Cytochrome cHepG2Release from mitochondria
Caspase-9HepG2Increased activity
Execution Phase
Caspase-3HepG2Increased activity
PARPHepG2Cleavage

Table 2: Modulation of PI3K/Akt/mTOR Signaling Pathway Proteins

ProteinCell LineEffect of TreatmentReference
p-p85 (PI3K)ChondrosarcomaDecreased
p-AktChondrosarcoma, PC3-KDDecreased
p-mTORChondrosarcomaDecreased
p-GSK3-βPC3-KDDecreased
p-β-cateninPC3-KDIncreased
p-p65 (NF-κB)ChondrosarcomaDecreased

Table 3: Modulation of MAPK Signaling Pathway Proteins

ProteinCell LineEffect of TreatmentReference
p-IGF-1RPC3-KDDecreased
p-p38PC3-KDDecreased
p-JNKPC3-KDDecreased
p-Erk1/2PC3-KDDecreased

Experimental Protocols

This section details the step-by-step methodologies for performing a Western blot to detect changes in protein expression in cancer cells treated with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HepG2, PC3) in appropriate culture dishes or plates and grow in recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The optimal concentration and incubation time should be determined empirically for each cell line and experiment. A typical starting point could be a range of 10-100 µM for 24-48 hours.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Buffer Addition: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 100 µL for a 6-well plate well). A common RIPA buffer recipe includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.

  • Scraping and Collection: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at approximately 12,000-16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a suitable protein assay, such as the Bicinchoninic Acid (BCA) assay or Bradford assay. The BCA assay is often preferred due to its compatibility with detergents commonly found in lysis buffers.

  • BCA Assay Protocol:

    • Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) of known concentrations.

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

    • In a 96-well plate, add a small volume (e.g., 10-25 µL) of each standard and unknown sample in duplicate.

    • Add the BCA working reagent (e.g., 200 µL) to each well and mix.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations and determine the protein concentration of the unknown samples.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix a calculated volume of each protein lysate (containing equal amounts of protein, e.g., 20-50 µg) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system. For wet transfer, assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in transfer buffer (typically containing Tris, glycine, and methanol) at a constant voltage or current.

Immunodetection
  • Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined based on the manufacturer's recommendations and empirical testing.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (which recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Capture: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film). The exposure time may need to be optimized to obtain a clear signal without saturation.

Data Analysis
  • Quantification: Quantify the band intensities using densitometry software.

  • Normalization: To ensure equal protein loading, normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) from the same sample.

  • Comparison: Compare the normalized protein expression levels between the this compound-treated samples and the vehicle control to determine the effect of the treatment.

Mandatory Visualizations

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis cell_culture Cell Culture & Treatment (e.g., HepG2, PC3) lysis Cell Lysis (RIPA Buffer) cell_culture->lysis Treat with this compound quantification Protein Quantification (BCA Assay) lysis->quantification Collect Supernatant sds_page SDS-PAGE quantification->sds_page Load Equal Protein transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer Separate by Size blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab Wash detection Detection (ECL) secondary_ab->detection Wash imaging Signal Capture & Imaging detection->imaging analysis Densitometry & Normalization imaging->analysis

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

AntcinB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB This compound FasL FasL AntcinB->FasL Increases Bax Bax AntcinB->Bax Increases Bcl2 Bcl-2 AntcinB->Bcl2 Decreases Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

AntcinB_PI3K_Akt_Pathway Antcin_Analogue Antcin Analogue IGF1R IGF-1R Antcin_Analogue->IGF1R Inhibits Phosphorylation PI3K PI3K (p85) Antcin_Analogue->PI3K Inhibits Phosphorylation Akt Akt Antcin_Analogue->Akt Inhibits Phosphorylation mTOR mTOR Antcin_Analogue->mTOR Inhibits Phosphorylation NFkB NF-κB (p65) Antcin_Analogue->NFkB Inhibits Phosphorylation IGF1R->PI3K PI3K->Akt Activates Akt->mTOR GSK3b GSK3-β Akt->GSK3b Proliferation Cell Proliferation & Survival mTOR->Proliferation beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation beta_catenin->Proliferation NFkB->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Antcin analogues.

References

Application Notes and Protocols: Gene Expression Analysis Following Antcin B Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant anti-cancer properties. Notably, in hepatocellular carcinoma (HCC), this compound has been shown to induce apoptosis through the modulation of key signaling pathways and the regulation of genes involved in programmed cell death. These application notes provide a comprehensive overview of the molecular mechanisms of this compound and detailed protocols for analyzing its effects on gene expression.

This compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2][3] This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, evidence suggests the involvement of the PI3K/AKT and MAPK signaling pathways in the mechanism of action of related compounds, indicating potential targets for this compound's therapeutic effects.[4][5]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma~10048
PC-3Prostate Cancer~10048
A549Lung Cancer>8024
HT-29Colon Cancer>4048

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Gene and Protein Expression Changes in HepG2 Cells after this compound Treatment (100 µM)
TargetGene/ProteinRegulationPathway
Extrinsic Pathway FasUpregulatedDeath Receptor
Fas Ligand (FasL)UpregulatedDeath Receptor
Intrinsic Pathway BaxUpregulatedMitochondrial
Bcl-2DownregulatedMitochondrial
Bcl-xLDownregulatedMitochondrial
Execution Phase Caspase-3ActivatedCaspase Cascade
Caspase-8ActivatedCaspase Cascade
Caspase-9ActivatedCaspase Cascade
PARPCleavedDNA Repair

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Gene Expression Analysis cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Cellular & Molecular Assays cluster_analysis 3. Gene & Protein Expression Analysis HepG2 HepG2 Cell Culture Treatment This compound Treatment (e.g., 100 µM for 48h) HepG2->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qPCR RT-qPCR (Fas, FasL, Bax, Bcl-2) RNA_Extraction->qPCR Western_Blot Western Blot (Bax, Bcl-2, Cleaved PARP) Protein_Extraction->Western_Blot

Caption: Workflow for analyzing gene expression changes post-Antcin B exposure.

apoptosis_pathways This compound-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AntcinB This compound FasL FasL AntcinB->FasL Bax Bax AntcinB->Bax Bcl2 Bcl-2 AntcinB->Bcl2 Fas Fas Receptor FasL->Fas Upregulation Caspase8 Caspase-8 Fas->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Upregulation Bcl2->Mitochondrion Downregulation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

PI3K_MAPK_pathway Potential Inhibition of PI3K/AKT and MAPK Pathways by this compound cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway AntcinB This compound PI3K PI3K AntcinB->PI3K Inhibition RAS RAS AntcinB->RAS Inhibition AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Caption: Postulated inhibitory effects of this compound on key survival pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • HepG2 cells (or other cancer cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Gene Expression Analysis (RT-qPCR)

This protocol details the quantification of mRNA levels of target genes.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR SYBR Green Master Mix

  • qPCR primers for target genes (Fas, FasL, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix: SYBR Green Master Mix, forward and reverse primers (final concentration 100-500 nM), cDNA template, and nuclease-free water.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protein Expression Analysis (Western Blot)

This protocol is for the detection and quantification of protein levels.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

References

Application Notes and Protocols for Antcin B in 3CL Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a phytosterol-like compound isolated from the medicinal mushroom Taiwanofungus camphoratus, has emerged as a potent inhibitor of 3-chymotrypsin-like protease (3CLpro).[1][2] This enzyme is crucial for the replication of various viruses, including coronaviruses, by processing viral polyproteins.[3][4] The inhibitory action of this compound on 3CLpro, particularly SARS-CoV-2 3CLpro, makes it a significant compound of interest for antiviral drug discovery and development.[2] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on 3CL protease activity.

Mechanism of Action

This compound inhibits 3CL protease by binding to its active site. Molecular docking and in vitro studies have shown that this compound forms hydrogen bonds and salt bridges with key amino acid residues in the active site of the enzyme, such as Leu141, Asn142, His163, and Glu166. This interaction blocks the catalytic activity of the protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication.

Quantitative Data Summary

The inhibitory potency of this compound against 3CL protease has been evaluated in various studies. The following table summarizes the key quantitative data.

CompoundTargetAssay TypeIC50 / % InhibitionReference
This compound SARS-CoV-2 3CLproEnzymatic AssaySignificant inhibition at 20 µM
GC376 (Control)SARS-CoV-2 3CLproEnzymatic AssayPotent Inhibition
Antcin ASARS-CoV-2 3CLproEnzymatic AssayModerate inhibition at 20 µM
Antcin CSARS-CoV-2 3CLproEnzymatic AssayWeaker inhibition
Antcin HSARS-CoV-2 3CLproEnzymatic AssayModerate inhibition at 20 µM
Antcin ISARS-CoV-2 3CLproEnzymatic AssayModerate inhibition at 20 µM
Antcin MSARS-CoV-2 3CLproEnzymatic AssayModerate inhibition at 20 µM

Note: Specific IC50 values for the direct enzymatic inhibition by this compound are not consistently reported in the initial search results; however, its significant inhibitory activity at tested concentrations is highlighted. For comparison, cytotoxicity IC50 values for this compound have been reported in A549 cells as 57.4 μM and in MDA-MB-231 cells as 44 μM.

Experimental Protocols

In Vitro 3CL Protease Inhibition Assay (Fluorogenic Substrate-Based)

This protocol is adapted from commercially available 3CL protease assay kits and published research methodologies.

Materials:

  • Recombinant 3CL Protease (e.g., SARS-CoV-2 3CLpro)

  • 3CL Protease Assay Buffer

  • Fluorogenic 3CL Protease Substrate (e.g., a FRET-based peptide)

  • This compound (test compound)

  • GC376 (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the 1x Assay Buffer by diluting a concentrated stock as per the manufacturer's instructions. Keep on ice.

    • Thaw the recombinant 3CL Protease on ice. Dilute the enzyme to the desired working concentration (e.g., 1 ng/µl) in 1x Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute in 1x Assay Buffer to create a range of test concentrations (e.g., 5-fold higher than the desired final concentrations).

    • Prepare a stock solution of the positive control inhibitor (e.g., GC376) in a similar manner.

    • Prepare the fluorogenic substrate solution by diluting the stock in 1x Assay Buffer to the recommended working concentration (e.g., 400 µM for a final concentration of 80 µM).

  • Assay Procedure:

    • Add 30 µl of the diluted 3CL Protease solution to the wells designated for the positive control, inhibitor control, and test inhibitor.

    • Add 30 µl of 1x Assay Buffer to the "Blank" wells (no enzyme).

    • Add 10 µl of the diluted this compound solutions to the "Test Inhibitor" wells.

    • Add 10 µl of the diluted GC376 solution to the "Inhibitor Control" wells.

    • Add 10 µl of the assay buffer containing the same percentage of DMSO as the test compound wells to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µl of the substrate solution to all wells.

    • Incubate the plate at room temperature for 1 hour with gentle agitation, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission). The fluorescence can also be monitored kinetically.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Diagrams

Viral_Polyprotein_Processing_and_Inhibition cluster_0 Host Cell cluster_1 Inhibition Mechanism Viral_RNA Viral RNA Genome Translation Host Ribosome Translation Viral_RNA->Translation Enters Polyproteins pp1a and pp1ab Polyproteins Translation->Polyproteins 3CL_Protease 3CL Protease (3CLpro) Polyproteins->3CL_Protease Cleavage Site NSPs Functional Non-structural Proteins (NSPs) 3CL_Protease->NSPs Processes Replication Viral Replication Complex Assembly NSPs->Replication Antcin_B This compound Antcin_B->3CL_Protease Binds to Active Site

Caption: Role of 3CL protease in viral replication and its inhibition by this compound.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Blank (Buffer) - Positive Control (Enzyme) - Inhibitor Control (Enzyme + GC376) - Test (Enzyme + this compound) Start->Plate_Setup Pre_incubation Pre-incubate plate (30 min at RT) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate to all wells Pre_incubation->Add_Substrate Incubation Incubate plate (60 min at RT) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Measure_Fluorescence Data_Analysis Data Analysis: - Subtract Blank - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Improving Antcin B Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Antcin B.

Disclaimer: Information regarding specific solubility protocols for this compound is limited in publicly available literature. The following guidance is based on established principles for improving the solubility of poorly water-soluble, hydrophobic compounds, with examples drawn from related molecules like Amphotericin B and other complex natural products.[1][2] These recommendations should be optimized for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a phytosterol-like triterpenoid, a class of compounds known for their complex, hydrophobic structures.[3][4] This inherent hydrophobicity makes it poorly soluble in water and aqueous buffers, which is a common challenge for approximately 40% of marketed drugs and up to 90% of new chemical entities in the discovery pipeline.[5]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening and how can I fix it?

A2: This phenomenon, known as "crashing out," occurs when a drug that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous solution where it is poorly soluble. The rapid change in solvent polarity causes the compound to precipitate. To mitigate this:

  • Decrease the final concentration: The aqueous/co-solvent mixture may not support the same high concentration as the pure organic solvent.

  • Optimize the co-solvent system: Instead of a simple DMSO/buffer mixture, consider a ternary system (e.g., DMSO, PEG 400, and saline) which can better maintain solubility.

  • Add solubilizing excipients: Introduce excipients like PEG 400 or a small amount of a surfactant (e.g., Tween® 80) to the aqueous vehicle before adding the DMSO stock solution. These agents can help keep the drug solubilized.

  • Change the order of addition: Try adding the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than the other way around.

Q3: What are the primary strategies for enhancing the aqueous solubility of compounds like this compound?

A3: Several techniques can be employed, ranging from simple benchtop methods to more advanced formulation strategies. These include:

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility.

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic drugs.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can dramatically improve its aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix creates an amorphous, higher-energy state of the drug, which improves its dissolution rate.

  • Nanoparticle Formulation: Encapsulating or loading this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve solubility, stability, and pharmacokinetic profiles.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in aqueous buffer. High hydrophobicity: The molecule's intrinsic properties prevent interaction with water.1. Prepare a stock solution in an organic solvent like DMSO, DMF, or ethanol. 2. Attempt pH modification if the molecule has ionizable groups. 3. Use a co-solvent system (e.g., water/ethanol, water/PEG 400).
Compound precipitates ("crashes out") when adding DMSO stock to buffer. Solvent shift: The aqueous buffer cannot maintain the high concentration achieved in the organic stock solvent.1. Reduce the final concentration of this compound in the aqueous medium. 2. Add a surfactant (e.g., Tween® 80 at 0.1-0.5%) or a polymer (e.g., PEG 400) to the aqueous buffer before adding the stock. 3. Optimize the co-solvent ratio to find a balance that maintains solubility.
Solution is cloudy or forms a suspension. Incomplete dissolution or aggregation: The compound is not fully solubilized at the molecular level.1. Apply gentle heat (e.g., 37°C) and/or sonication to aid dissolution, but monitor for compound degradation. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles if a true solution is required. 3. Consider advanced formulations like cyclodextrin complexation or solid dispersions for higher concentrations.
Solubility is inconsistent between experiments. Variability in pH, temperature, or preparation method. 1. Standardize the protocol: Use a consistent source of water/buffer, precisely control the pH, and maintain a constant temperature. 2. Ensure complete removal of organic solvent if using an evaporation step, as residual solvent can affect solubility.

Advanced Solubilization Strategies & Protocols

Below are detailed approaches for significantly enhancing the aqueous solubility of this compound for research and development.

Cyclodextrin Inclusion Complexation

This technique involves encapsulating the hydrophobic this compound molecule within the truncated cone-shaped structure of a cyclodextrin (CD). The hydrophilic exterior of the CD renders the entire complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

Data Presentation: Solubility Enhancement with Cyclodextrins (Examples)

CompoundCyclodextrin UsedFold Increase in SolubilityReference
A poorly soluble drug (LC001)SBE-β-CD~430-fold
AndrographolideHP-β-CDLinear increase with CD concentration
RutinHP-β-CDSignificant increase
Oleanolic AcidHP-β-CD>900-fold

Experimental Protocol: Preparation of this compound/HP-β-CD Inclusion Complex (Solvent Evaporation Method)

This protocol is adapted from established methods for other poorly soluble drugs.

  • Preparation of Solutions:

    • Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or methanol) to create the drug solution.

    • In a separate container, dissolve HP-β-CD in purified water. A typical molar ratio of this compound to HP-β-CD to start with is 1:1 or 1:2.

  • Mixing:

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Solvent Evaporation:

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation and the slow evaporation of the organic solvent. A rotary evaporator can also be used for faster solvent removal.

  • Lyophilization (Freeze-Drying):

    • Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the this compound-CD complex.

  • Characterization:

    • Determine the solubility of the complex in water or buffer and compare it to the free drug.

    • Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Nuclear Magnetic Resonance (NMR).

Visualization: Workflow for Cyclodextrin Complexation

G cluster_start Inputs cluster_process Process cluster_end Output & Analysis antcin_b This compound in Organic Solvent mix Slow Mixing with Stirring antcin_b->mix hp_beta_cd HP-β-CD in Aqueous Solution hp_beta_cd->mix evaporate Solvent Evaporation (e.g., Rotary Evaporator) mix->evaporate lyophilize Lyophilization (Freeze-Drying) evaporate->lyophilize complex Dry Powder: This compound-CD Complex lyophilize->complex characterize Characterization (Solubility, DSC, XRD) complex->characterize

Workflow for preparing this compound-cyclodextrin inclusion complexes.

Amorphous Solid Dispersions

Solid dispersion (SD) is a technique where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix. This prevents the drug from crystallizing, and the high surface area and improved wettability lead to a faster dissolution rate and enhanced solubility.

Data Presentation: Solubility Enhancement with Solid Dispersions (Examples)

CompoundCarrier UsedKey FindingReference
Amphotericin BCyclodextrin polymers30-times greater dissolution than AmB alone
TelmisartanHPMCAS LG6-fold increase in solubility (13-fold with pH modifier)
GriseofulvinSuccinic AcidEnhanced solubility

Experimental Protocol: Preparation of this compound Solid Dispersion (Spray Drying Method)

This protocol is adapted from a method for Amphotericin B.

  • Solution Preparation:

    • Select a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

    • Dissolve both this compound and the carrier in a common volatile solvent or solvent mixture (e.g., methanol/water). A typical drug-to-polymer ratio to start with is 1:1, 1:5, or 1:10 (w/w).

  • Spray Drying:

    • Atomize the solution into a hot air stream using a spray dryer.

    • The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.

    • Key parameters to control are inlet temperature, solution feed rate, and atomization pressure. For example, an inlet temperature of 75-80°C and an outlet of ~130°C might be a starting point.

  • Collection & Storage:

    • The resulting dry powder is collected via a cyclone.

    • Store the solid dispersion in a desiccator to prevent moisture absorption, which can lead to recrystallization.

  • Characterization:

    • Evaluate the dissolution profile of the solid dispersion compared to the pure drug.

    • Confirm the amorphous nature of the drug within the dispersion using DSC and XRD.

Visualization: Logic of Solid Dispersion for Solubility Enhancement

G cluster_properties Resulting Properties start This compound (Crystalline, Poorly Soluble) process Solid Dispersion Process (e.g., Spray Drying with Polymer) start->process result Amorphous this compound Dispersed in Hydrophilic Matrix process->result prop1 Reduced Particle Size result->prop1 prop2 Increased Surface Area result->prop2 prop3 Improved Wettability result->prop3 prop4 Amorphous State (Higher Energy) result->prop4 end_node Enhanced Aqueous Solubility & Dissolution Rate prop1->end_node prop2->end_node prop3->end_node prop4->end_node

How solid dispersions improve drug solubility.

Relevance to Biological Studies: this compound Signaling

Achieving adequate aqueous solubility is the critical first step for any in vitro or in vivo biological assessment. Once solubilized, this compound has been shown to induce apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways, a process linked to the generation of oxidative stress via NADPH oxidase.

Visualization: Simplified this compound Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway antcin_b This compound (Solubilized) fas ↑ Fas/FasL Expression antcin_b->fas nadph NADPH Oxidase antcin_b->nadph caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 ros ↑ Reactive Oxygen Species (ROS) nadph->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 / Bcl-xL ros->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound induces apoptosis via oxidative stress and caspase activation.

References

Antcin B stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antcin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

This compound is a triterpenoid compound isolated from the medicinal mushroom Antrodia camphorata. Its primary mechanism of action in cancer cells, such as hepatocellular carcinoma (HepG2), is the induction of apoptosis (programmed cell death). This is achieved through the activation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2][3] A key feature of its action is the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase, which contributes to oxidative stress and subsequent cell death.[2][3]

Q2: How should I prepare a stock solution of this compound?

As this compound is a hydrophobic compound, it has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

General Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molar Mass: 468.63 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.0046863 g or 4.69 mg of this compound.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous cell culture medium. This phenomenon, often called "solvent shock," can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.

Please refer to the Troubleshooting Guide below for detailed solutions.

Q4: Is there any available data on the stability of this compound in cell culture media?

Currently, there is a lack of specific published quantitative data on the half-life and degradation kinetics of this compound in commonly used cell culture media such as DMEM or RPMI-1640. To determine the stability of this compound under your specific experimental conditions, it is recommended to perform a stability study. A general protocol for this is provided in the Experimental Protocols section.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate Precipitation High Final Concentration: The desired concentration of this compound may exceed its solubility limit in the culture medium.- Perform a dose-response experiment to identify the highest soluble concentration that elicits the desired biological effect.- Review literature for typical working concentrations of similar triterpenoid compounds.
Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution.- Stepwise Dilution: First, dilute the DMSO stock in a small volume of serum-free medium or PBS. Mix gently, and then add this intermediate dilution to the final volume of complete medium.- Dropwise Addition: Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and even dispersion.
Low Temperature of Medium: Adding the stock solution to cold medium can decrease the solubility of this compound.- Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
Delayed Precipitation (in incubator) Temperature Fluctuation: Changes in temperature between the lab bench and the incubator can affect compound solubility.- Prepare the this compound-containing medium and allow it to equilibrate to 37°C before adding it to the cells.
pH Shift in Medium: The CO2 environment in the incubator can alter the pH of the medium, which may affect the solubility of this compound.- Ensure your medium is properly buffered for the CO2 concentration in your incubator (e.g., use HEPES buffer if necessary and permissible for your cell line).
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium over time, leading to precipitation.- If using serum-free medium, consider the potential for precipitation of metal supplements. The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If your experiment allows, test different serum concentrations.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.

Objective: To quantify the concentration of this compound remaining in cell culture medium at various time points under standard cell culture conditions.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid or other appropriate mobile phase additives

  • Internal standard (a stable compound with similar chemical properties, if available)

Procedure:

  • Preparation of this compound-Containing Medium:

    • Prepare a working solution of this compound in your chosen cell culture medium at the desired final concentration. Follow the recommendations in the Troubleshooting Guide to avoid precipitation.

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate.

    • Place the samples in a 37°C, 5% CO2 incubator.

    • Designate time points for sample collection (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Collection and Preparation:

    • At each time point, remove an aliquot of the medium.

    • To stop potential degradation, immediately mix the sample with a solvent that will precipitate proteins and solubilize this compound, such as acetonitrile or methanol (e.g., a 1:3 ratio of medium to solvent).

    • If using an internal standard, add it to the solvent.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Develop a suitable analytical method to separate and quantify this compound. A reversed-phase C18 column is often a good starting point for triterpenoids.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid.

    • Generate a standard curve using known concentrations of this compound to quantify the amount in your samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics and calculate the half-life (t½) of this compound in the medium.

Data Presentation

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100
2[Measured Concentration][Calculated %]
4[Measured Concentration][Calculated %]
8[Measured Concentration][Calculated %]
12[Measured Concentration][Calculated %]
24[Measured Concentration][Calculated %]
48[Measured Concentration][Calculated %]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineMediumIncubation Time (h)IC50 or Effective Concentration (µM)Reference
HT-29McCoy's48Non-cytotoxic up to 20 µM
A549DMEM24Non-significant cytotoxicity up to 80 µM
HepG2DMEMNot specifiedIC50 of 38.4 µM

Visualizations

Signaling Pathways

AntcinB_Apoptosis_Pathway AntcinB This compound NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS Stress Oxidative Stress ROS->Stress FasL_Fas FasL/Fas Stress->FasL_Fas upregulates Bax Bax Stress->Bax upregulates Bcl2 Bcl-2 Stress->Bcl2 downregulates Caspase8 Caspase-8 FasL_Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow

Stability_Workflow Start Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 Start->Incubate Sample Collect Aliquots at Time Points (0, 2, 4... hrs) Incubate->Sample Process Protein Precipitation with Organic Solvent Sample->Process Centrifuge Centrifuge to Pellet Debris Process->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS Centrifuge->Analyze End Quantify and Determine Degradation Rate Analyze->End

References

Antcin B storage and handling long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and stability of Antcin B. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Desiccants are recommended to minimize exposure to humidity.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration. It is advisable to prepare fresh solutions for immediate use. For short-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Stock solutions in anhydrous DMSO stored at -80°C are generally stable for up to one month. However, for sensitive experiments, it is always best to use freshly prepared solutions. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q4: Are there any signs of degradation I should look for?

A4: Visual indicators of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation upon thawing or a change in color may indicate degradation or reduced solubility. If degradation is suspected, it is recommended to perform analytical tests such as HPLC to assess the purity of the compound.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively studied, its chemical structure as a triterpenoid suggests potential for oxidation of its double bonds and functional groups, as well as potential esterification or other reactions involving the carboxylic acid group under non-optimal conditions. Exposure to light, high temperatures, and reactive chemicals should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the solid compound and stock solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for solutions in anhydrous DMSO). 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Perform a quality control check on the compound's purity using a suitable analytical method like HPLC.
Precipitation observed in thawed stock solution The compound may have low solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated or the compound may have degraded. Consider preparing a new, less concentrated stock solution. 3. Ensure the use of anhydrous DMSO to prevent water absorption.
Difficulty dissolving solid this compound The compound may require more vigorous solubilization, or the chosen solvent may not be optimal.1. Use gentle warming (not to exceed 37°C) and vortexing to aid dissolution in DMSO. 2. Sonication can also be used for a short duration to facilitate dissolution. 3. Confirm that the appropriate solvent is being used based on available solubility data.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound

This protocol outlines a general method for researchers to determine the long-term stability of this compound under their specific laboratory conditions.

1. Materials:

  • Solid this compound
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Appropriate mobile phase for HPLC (e.g., acetonitrile and water gradient)
  • UV detector for HPLC
  • -20°C and -80°C freezers
  • Light-protective storage containers (e.g., amber vials)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Establish a baseline (Time 0) purity profile by immediately analyzing an aliquot of the freshly prepared stock solution by HPLC.
  • Aliquot the remaining stock solution into multiple light-protected vials.
  • Store the aliquots under different conditions to be tested (e.g., -20°C, -80°C, room temperature, exposed to light vs. protected from light).
  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw completely and come to room temperature.
  • Analyze the sample by HPLC using the same method as the baseline measurement.
  • Compare the peak area of the this compound peak to the baseline to determine the percentage of the compound remaining. Also, observe for the appearance of any new peaks that may indicate degradation products.

9. Data Presentation:

Summarize the percentage of this compound remaining at each time point and storage condition in a table for easy comparison.

Storage ConditionTime 01 Week1 Month3 Months6 Months
-80°C, Dark 100%
-20°C, Dark 100%
Room Temp, Dark 100%
Room Temp, Light 100%

Visualizations

AntcinB_Storage_Workflow cluster_solid Solid this compound cluster_solution This compound Stock Solution solid_storage Store at -20°C in a tightly sealed container with desiccant dissolve Dissolve in anhydrous DMSO solid_storage->dissolve Weigh appropriate amount aliquot Aliquot into smaller volumes dissolve->aliquot solution_storage Store at -80°C aliquot->solution_storage use Thaw and use in experiment solution_storage->use Minimize freeze-thaw cycles

Caption: Recommended workflow for the long-term storage and handling of this compound.

AntcinB_Degradation_Pathway AntcinB This compound Oxidation Oxidation Products (e.g., epoxides, hydroxylated derivatives) AntcinB->Oxidation High Temperature, Oxygen, Light Hydrolysis Hydrolysis of Ester (if applicable) AntcinB->Hydrolysis Presence of Water (acid/base catalysis) Decarboxylation Decarboxylation Product AntcinB->Decarboxylation High Temperature

Caption: Postulated degradation pathways for this compound under suboptimal conditions.

Technical Support Center: Troubleshooting Inconsistent Results in Antcin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antcin B experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro studies with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Cytotoxicity and Cell Viability Assays (e.g., MTT, XTT)

Question 1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

Answer: Inconsistent IC50 values for this compound are a common issue and can stem from several factors:

  • Cell Health and Density: The physiological state of your cells is critical. Ensure you are using cells in the logarithmic growth phase with high viability (>90%). Over-confluent or sparse cultures can respond differently to this compound. It is crucial to optimize and standardize cell seeding density for each cell line.

  • Compound Stability and Solubility: this compound, like many natural compounds, may have limited stability and solubility in aqueous media. Ensure your stock solution is properly prepared and stored. Precipitation of the compound in the culture medium can lead to a lower effective concentration and thus, a higher apparent IC50. Visually inspect for any precipitation after dilution in media.

  • Incubation Time: The cytotoxic effect of this compound is time-dependent. Inconsistent incubation times will lead to variable results. Standardize the treatment duration across all experiments. For a comprehensive understanding, consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

  • Assay Protocol Variability: Minor variations in the assay protocol, such as incubation time with the MTT reagent or incomplete solubilization of formazan crystals, can introduce significant error. Adhere strictly to a standardized protocol.

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture wells is consistent and non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control.

Question 2: I'm observing high background absorbance or "edge effects" in my 96-well plate for the MTT assay. How can I mitigate this?

Answer: High background and edge effects can obscure your results. Here’s how to address them:

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain a humid environment across the plate.

  • High Background Absorbance: This can be caused by contamination (bacterial or fungal), or interference of the compound with the assay reagent. Regularly check your cell cultures for contamination. To test for compound interference, include a cell-free control with this compound and the MTT reagent.

Section 2: Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity)

Question 3: I am not seeing a consistent increase in apoptosis after this compound treatment. Why might this be?

Answer: Inconsistent apoptosis induction can be due to several factors related to the mechanism of this compound and the technical execution of the assay.

  • Incorrect Timing: Apoptosis is a dynamic process with a distinct timeline. The peak of apoptosis may occur at a specific time point after treatment. If you are assaying too early or too late, you may miss the apoptotic window. A time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended to identify the optimal time point for analysis.

  • Sub-optimal Concentration: The induction of apoptosis by this compound is dose-dependent. If the concentration is too low, it may not be sufficient to trigger a detectable apoptotic response. Conversely, at very high concentrations, necrosis may be induced instead of apoptosis, which would not be detected by some apoptosis-specific assays. Perform a dose-response experiment to identify the optimal concentration range for apoptosis induction.

  • Role of Reactive Oxygen Species (ROS): this compound-induced apoptosis is heavily dependent on the generation of intracellular ROS.[1][2] The baseline ROS levels and the antioxidant capacity of your cells can influence their sensitivity to this compound. Inconsistent results may arise from variability in cell culture conditions that affect ROS levels, such as oxygen tension and serum components.[1]

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound due to their unique genetic and molecular profiles, including differences in the expression of apoptotic regulatory proteins.

  • Assay Sensitivity: Some apoptosis assays are more sensitive than others. Consider using multiple assays to confirm apoptosis, such as combining Annexin V/PI staining with a functional assay like caspase activity or Western blot for cleaved PARP.

Question 4: In my Western blot for apoptotic markers, I see inconsistent cleavage of caspase-3 or PARP. What could be the problem?

Answer: Inconsistent results in Western blotting for apoptotic markers often point to issues with sample preparation, protein loading, or the timing of the experiment.

  • Sample Collection: Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cells to avoid losing the apoptotic population.

  • Protein Loading: Ensure equal protein loading across all lanes by performing a thorough protein quantification assay (e.g., BCA assay) and loading a consistent amount of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.

  • Antibody Quality: The quality and specificity of your primary antibodies are crucial. Use antibodies that are validated for the detection of the cleaved forms of your target proteins.

  • Timing of Harvest: The cleavage of caspases and PARP are events that occur within a specific timeframe during apoptosis. As with other apoptosis assays, a time-course experiment is essential to capture the peak of these events.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. Note that these values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HepG2Hepatocellular CarcinomaMTT48~25-50
Hep3BHepatocellular CarcinomaMTT48~25-50
Huh7Hepatocellular CarcinomaMTT48~25-50
PC-3Prostate CancerNot SpecifiedNot Specified10-50[3]
HTB-26Breast CancerNot SpecifiedNot Specified10-50[3]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only and media-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Western Blot (Caspase-3 and PARP Cleavage)
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

    • After treatment, collect both floating and adherent cells.

    • Wash the cells with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

AntcinB_Apoptosis_Pathway AntcinB This compound NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase ROS ↑ Reactive Oxygen Species (ROS) Extrinsic Extrinsic Pathway ROS->Extrinsic Intrinsic Intrinsic Pathway ROS->Intrinsic NADPH_Oxidase->ROS FasL ↑ Fas/FasL Extrinsic->FasL Bcl2_down ↓ Bcl-2, Bcl-xL Intrinsic->Bcl2_down Bax_up ↑ Bax Intrinsic->Bax_up Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_down->Mitochondria Bax_up->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Antcin B Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antcin B in cytotoxicity studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?

Based on published data, a sensible starting concentration range for this compound in most cancer cell lines is between 1 µM and 100 µM. For initial screening, a logarithmic dilution series (e.g., 1, 10, 50, 100 µM) is recommended to determine the approximate IC50 value. Subsequent experiments can then utilize a narrower range of concentrations around the estimated IC50 to generate a more precise dose-response curve.

Q2: this compound is poorly soluble in aqueous solutions. How should I prepare it for cell culture experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, generally recommended to be below 0.5%, and for some sensitive primary cell lines, as low as 0.1%.[1][2] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.

Q3: I am observing high variability in my cytotoxicity results between experiments. What could be the cause?

Batch-to-batch variability is a common challenge when working with natural compounds like this compound.[3] This can be due to minor differences in the purity or composition of the compound from different isolation batches. To minimize this, it is advisable to purchase a larger quantity of this compound from a single lot for a complete set of experiments. Additionally, ensure consistent experimental conditions, such as cell passage number, seeding density, and incubation times.

Q4: How does this compound induce cytotoxicity?

This compound primarily induces apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). This is mediated, at least in part, by the activation of NADPH oxidases. The resulting oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxicity observed - Concentration too low: The concentrations of this compound used may be below the effective range for the specific cell line. - Compound instability: this compound may degrade in the culture medium over long incubation periods. - Cell line resistance: The chosen cell line may be inherently resistant to this compound.- Increase concentration range: Test higher concentrations of this compound (e.g., up to 200 µM). - Reduce incubation time: Perform shorter-term cytotoxicity assays (e.g., 24 hours). - Test different cell lines: Use a panel of cell lines to identify sensitive ones.
High background in cytotoxicity assay - Solvent toxicity: The concentration of DMSO used to dissolve this compound may be too high. - Contamination: Microbial contamination in cell cultures can lead to cell death.- Optimize DMSO concentration: Ensure the final DMSO concentration is non-toxic (typically <0.5%). Include a vehicle control. - Check for contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants.
Precipitation of this compound in culture medium - Poor solubility: this compound has low aqueous solubility and may precipitate at higher concentrations.- Prepare fresh dilutions: Make fresh dilutions of the this compound stock in pre-warmed culture medium just before adding to the cells. - Vortex thoroughly: Ensure the diluted this compound solution is well-mixed before application.
Inconsistent IC50 values - Batch-to-batch variability: Different batches of this compound may have slightly different potencies. - Inconsistent cell conditions: Variations in cell seeding density or passage number can affect results.- Use a single batch: If possible, use this compound from the same manufacturing lot for an entire study. - Standardize cell culture: Maintain consistent cell culture practices, including cell density and passage number.

Data Presentation: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for designing your own experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
HepG2Hepatocellular Carcinoma~30-4048Not Specified
PC-3Pancreatic Cancer10 - 50Not SpecifiedCrystal Violet
HTB-26Breast Cancer10 - 50Not SpecifiedCrystal Violet
HCT116Colorectal Cancer22.4Not SpecifiedCrystal Violet
Various Cancer Cell LinesVarious10 - 50Not SpecifiedCrystal Violet

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

Here are detailed protocols for common cytotoxicity assays that can be used to evaluate the effects of this compound.

MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Crystal Violet Assay

This assay stains the DNA of adherent cells to quantify cell biomass and viability.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period, gently wash the cells with PBS. Then, add a fixing solution (e.g., 4% paraformaldehyde or 100% methanol) and incubate for 15-20 minutes.

  • Staining: Wash the fixed cells with PBS and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add a solubilization solution (e.g., 100% methanol or 10% acetic acid) to each well and shake for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare & Seed Cells treat_cells Treat Cells prep_cells->treat_cells prep_antcinb Prepare this compound Stock (in DMSO) dilute_antcinb Dilute this compound in Medium prep_antcinb->dilute_antcinb dilute_antcinb->treat_cells perform_assay Perform Cytotoxicity Assay (MTT, LDH, or Crystal Violet) treat_cells->perform_assay read_plate Read Plate (Absorbance) perform_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 antcinb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion antcinb This compound nadph_oxidase NADPH Oxidase antcinb->nadph_oxidase activates ros ROS nadph_oxidase->ros generates death_receptor Death Receptor (e.g., Fas) procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits & activates ros->death_receptor activates bax Bax ros->bax activates bcl2 Bcl-2 ros->bcl2 inhibits caspase8 Caspase-8 procaspase8->caspase8 bid BID caspase8->bid cleaves procaspase3 Pro-caspase-3 caspase8->procaspase3 activates tbid tBID bid->tbid tbid->bax activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes cytochrome_c Cytochrome c bax->cytochrome_c promotes release bcl2->bax inhibits procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 activates caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 activates

References

Technical Support Center: Working with Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Antcin B in experimental settings, with a focus on preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous media?

This compound is a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia camphorata.[1][2] Its chemical structure is complex and largely non-polar, making it highly lipophilic (fat-soluble) and consequently poorly soluble in water-based solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate out of aqueous solutions.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[3][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells. Therefore, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its impact on your specific cell line.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered when preparing and using this compound in cell culture experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to media The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to the media. - Add the this compound stock solution to the media dropwise while gently vortexing or swirling. This facilitates rapid mixing and dispersion. - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. This can sometimes improve solubility. - Avoid preparing large volumes of diluted this compound solution in media long before use. Prepare it fresh for each experiment.
Cloudiness or precipitate formation over time The compound is slowly coming out of solution.- Reduce the final concentration of this compound in your experiment. - Consider using a serum-containing medium if your experimental design allows. Serum proteins can sometimes help to stabilize hydrophobic compounds. - If precipitation persists, explore advanced solubilization techniques such as the use of cyclodextrins or formulation into nanoparticles, though these require additional validation.
Inconsistent experimental results Precipitation may be occurring, leading to variations in the effective concentration of this compound.- Visually inspect your culture plates/flasks for any signs of precipitation before and during the experiment. - Ensure your stock solution is fully dissolved and free of any visible particles before each use. - Follow a consistent and validated protocol for preparing your this compound working solutions.
Quantitative Data Summary: Recommended DMSO Concentrations in Cell Culture
Final DMSO Concentration General Recommendation Cell Type Considerations
≤ 0.1% Considered safe for almost all cell lines, including sensitive primary cells.Ideal for long-term experiments or when working with sensitive cell types.
0.1% - 0.5% Widely used for many cell lines with no significant cytotoxicity reported.A good starting point for most standard cell lines.
> 0.5% - 1.0% May be tolerated by some robust cell lines, but cytotoxicity should be carefully evaluated.Requires thorough validation with vehicle controls.
> 1.0% Generally not recommended as it can cause significant cell stress and membrane damage.Avoid if possible.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a detailed methodology for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 20 mM in 100% DMSO): a. Aseptically weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock of this compound with a molecular weight of 468.6 g/mol , dissolve 4.69 mg in 500 µL of DMSO). c. Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Preparation of the Final Working Solution in Cell Culture Medium: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To prepare the final working concentration, perform a serial dilution of the stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 20 µM from a 20 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of the 20 mM stock to 10 mL of medium). d. Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the medium. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. e. Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider reducing the final concentration. f. Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot dilute Add Stock to Media Dropwise with Swirling thaw->dilute warm_media Pre-warm Media to 37°C warm_media->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathways Activated by this compound in Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of both the intrinsic and extrinsic pathways, which are triggered by an increase in intracellular reactive oxygen species (ROS).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB This compound NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS FasL_Fas ↑ FasL / Fas ROS->FasL_Fas Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 / Bcl-xL ROS->Bcl2 Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways in cancer cells.

References

Technical Support Center: Off-Target Effects of Antcin B in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Antcin B in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vitro experiments with this compound, providing potential explanations and recommended actions.

Question 1: I am observing significant cytotoxicity in my non-cancerous control cell line when treated with this compound at concentrations effective against my cancer cell line of interest. Is this expected?

Answer:

Troubleshooting Steps:

  • Confirm Compound Purity and Identity: Ensure the purity of your this compound sample using methods like HPLC-MS to rule out contaminants that could be contributing to the toxicity.

  • Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment on your control cell line to determine its specific IC50 value. This will help you establish a therapeutic window.

  • Use a Positive Control: Include a well-characterized compound with known off-target toxicities as a positive control to validate your assay.

  • Consider Assay Type: Metabolic assays like MTT can sometimes be confounded by compounds affecting mitochondrial respiration without directly causing cell death. Consider using an orthogonal assay that measures membrane integrity (e.g., LDH release) or a real-time cytotoxicity assay.

  • Review Experimental Conditions: Factors such as solvent concentration (e.g., DMSO), cell seeding density, and incubation time can influence cytotoxicity and should be optimized and controlled for.

Question 2: My experimental results suggest that this compound is modulating a signaling pathway that is not its primary reported target. What could be the explanation?

Answer:

This is a valid observation and points towards a potential off-target effect. While the primary anti-cancer mechanism of this compound is often attributed to the induction of apoptosis via oxidative stress, emerging evidence suggests it may modulate other pathways.[3][4]

  • PI3K/Akt/mTOR and NF-κB Pathways: Studies on the related compound Antcin K have shown that it can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.[5] Given the structural similarities among antcins, it is plausible that this compound could also exert off-target effects on these crucial cellular signaling cascades.

  • ACE2 Inhibition: Research has demonstrated that this compound can inhibit angiotensin-converting enzyme 2 (ACE2) activity in epithelial cells. This interaction was not found to be at the mRNA level, suggesting a post-transcriptional or direct protein interaction.

Troubleshooting and Investigation Workflow:

  • Pathway-Specific Inhibitors/Activators: Use known inhibitors or activators of the unexpected pathway to see if they can rescue or mimic the phenotype you are observing with this compound treatment.

  • Western Blot Analysis: Perform western blotting to confirm the modulation of key proteins in the suspected off-target pathway (e.g., phosphorylation status of Akt, p65 subunit of NF-κB).

  • Reporter Assays: Utilize luciferase or other reporter assays to quantify the activity of transcription factors (e.g., NF-κB) or other downstream effectors of the pathway .

The following diagram illustrates a logical workflow for investigating unexpected signaling pathway modulation.

A Unexpected signaling pathway modulation observed B Confirm with pathway-specific inhibitors/activators A->B C Perform Western Blot for key pathway proteins A->C D Utilize reporter assays for downstream pathway activity A->D E Phenotype rescued or mimicked? B->E F Modulation of protein phosphorylation confirmed? C->F G Pathway activity change confirmed? D->G H Evidence for off-target pathway modulation E->H Yes I Re-evaluate experimental design and compound specificity E->I No F->H Yes F->I No G->H Yes G->I No

Caption: Workflow for Investigating Unexpected Signaling Pathway Modulation.

Question 3: I am seeing variability in the cytotoxic response to this compound across different cell lines or even between experiments with the same cell line. What could be the cause?

Answer:

Variability in experimental results can be frustrating but is often explainable. Here are some common causes and troubleshooting tips:

  • Cell Line Specificity: Different cell lines have unique genetic backgrounds and expression profiles of proteins, which can influence their sensitivity to a compound. An off-target protein might be more highly expressed in one cell line, leading to a more pronounced effect.

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic drift.

    • Confluency: Ensure that cells are seeded at a consistent density and treated at a similar level of confluency, as this can affect their metabolic state and drug response.

  • Compound Stability: this compound, like many natural products, may have limited stability in cell culture media. It is advisable to prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Summary of Reported IC50 Values for this compound and Related Compounds in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Citation(s)
This compound HepG2Human Hepatocellular Carcinoma38.4
This compound HT-29Human Colon Adenocarcinoma> 20 (non-cytotoxic up to 20 µM)
This compound A549Human Lung CarcinomaNon-cytotoxic up to 80 µM at 24h
Methylantcinate BHepG2Human Hepatocellular Carcinoma25.8
AntroquinonolMDCKMadin-Darby Canine Kidney (Non-malignant)> 100
Antroquinonol BMDCKMadin-Darby Canine Kidney (Non-malignant)> 100
Antroquinonol DMDCKMadin-Darby Canine Kidney (Non-malignant)> 100

Note: The cytotoxicity of this compound can vary significantly between cell lines. Researchers should determine the IC50 in their specific cell line of interest, including their non-cancerous controls.

Experimental Protocols

Protocol 1: General Workflow for Identifying Off-Target Interactions using Affinity Chromatography-Mass Spectrometry

This protocol provides a generalized workflow for identifying the protein targets of a natural product like this compound.

cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis A Immobilize this compound (or analog) onto beads D Incubate lysate with This compound-beads and control beads A->D B Prepare cell lysate (proteome source) B->D C Prepare control beads (no compound) C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Protein digestion (e.g., trypsin) F->G H LC-MS/MS analysis G->H I Database search to identify proteins H->I J Compare this compound-bead eluate to control to identify specific binders I->J

Caption: General workflow for off-target identification by affinity chromatography-mass spectrometry.

Methodology Details:

  • Immobilization of this compound:

    • If this compound has a suitable functional group, it can be chemically coupled to activated chromatography beads (e.g., NHS-activated sepharose). If not, a synthetic analog with a linker may be required.

  • Cell Lysate Preparation:

    • Culture cells of interest and harvest at mid-log phase.

    • Lyse cells in a non-denaturing buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Binding:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and control beads (without this compound) for several hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by changing the pH.

  • Mass Spectrometry Analysis:

    • The eluted proteins are then separated by SDS-PAGE and subjected to in-gel digestion (e.g., with trypsin), or digested in-solution.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The mass spectrometry data is used to search a protein database to identify the proteins that were eluted from the beads.

    • By comparing the proteins identified from the this compound-beads to those from the control beads, specific binding partners can be identified.

Protocol 2: Competitive Binding Assay to Validate a Specific Off-Target Interaction

This protocol can be used to confirm a suspected interaction between this compound and a purified protein.

Methodology Details:

  • Assay Setup:

    • A known ligand of the purified target protein is labeled (e.g., with a fluorophore or radioisotope).

    • The purified target protein is incubated with the labeled ligand at a concentration at or below its dissociation constant (Kd).

  • Competition:

    • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

  • Measurement:

    • The amount of labeled ligand bound to the target protein is measured. If this compound binds to the same site (or an allosteric site that affects ligand binding), it will displace the labeled ligand, resulting in a decrease in the measured signal.

  • Data Analysis:

    • The data is plotted as the percentage of labeled ligand bound versus the concentration of this compound.

    • The IC50 of this compound (the concentration required to displace 50% of the labeled ligand) can be calculated, and from this, the inhibitory constant (Ki) can be determined.

Signaling Pathway Diagrams

Diagram 1: Potential Off-Target Modulation of the PI3K/Akt/mTOR Pathway by this compound

AntcinB This compound PI3K PI3K AntcinB->PI3K Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth cluster_nucleus AntcinB This compound IKK IKK AntcinB->IKK Potential Inhibition IkB IκB IKK->IkB Inhibits degradation of NFkB NF-κB IkB->NFkB Sequesters in cytoplasm GeneTranscription Inflammatory Gene Transcription NFkB->GeneTranscription Translocates to nucleus Nucleus Nucleus

References

Technical Support Center: Managing Antcin B-Induced Oxidative Stress in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Antcin B-induced oxidative stress in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 20-30 minutes before incubation to allow for even cell settlement.

  • Possible Cause 2: Edge Effect.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: this compound Precipitation.

    • Solution: this compound is a hydrophobic molecule with low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture medium. Prepare fresh dilutions for each experiment. Observe for any precipitate in the stock solution or in the wells during the experiment. If precipitation occurs, consider using a lower concentration or a different solubilization method.

  • Possible Cause 4: Inconsistent Incubation Times.

    • Solution: Standardize all incubation times, including cell seeding, drug treatment, and assay reagent incubation, across all experiments to ensure reproducibility.

Issue 2: Unexpectedly Low or High ROS Production

  • Possible Cause 1: Timing of Measurement.

    • Solution: Reactive oxygen species (ROS) production can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time point for measuring ROS levels after this compound treatment.[1]

  • Possible Cause 2: Probe Selection and Concentration.

    • Solution: The choice of fluorescent probe is critical. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is commonly used for detecting general ROS. Ensure the probe concentration and incubation time are optimized for your cell type. Include a positive control (e.g., H₂O₂) to validate the assay.

  • Possible Cause 3: Cell Density.

    • Solution: Cell density can influence the measured ROS levels. Optimize the cell seeding density to ensure that the cells are in a logarithmic growth phase and not over-confluent at the time of the assay.

Issue 3: Difficulty in Detecting Apoptosis

  • Possible Cause 1: Suboptimal Staining Protocol.

    • Solution: For Annexin V/Propidium Iodide (PI) staining, ensure that both floating and adherent cells are collected. Use an appropriate binding buffer and incubate for the recommended time in the dark. Analyze the cells by flow cytometry promptly after staining.

  • Possible Cause 2: Late-Stage Apoptosis or Necrosis.

    • Solution: If a high percentage of cells are PI-positive, it may indicate late-stage apoptosis or necrosis. Consider analyzing earlier time points after this compound treatment to capture early apoptotic events (Annexin V positive, PI negative).

  • Possible Cause 3: Insufficient Drug Concentration or Exposure Time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to induce a measurable apoptotic response in your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced oxidative stress?

A1: this compound induces oxidative stress primarily through the activation of NADPH oxidase.[2] This enzyme complex generates superoxide radicals (O₂⁻), which can lead to the formation of other reactive oxygen species (ROS), contributing to cellular damage and the induction of apoptosis.[2]

Q2: How should I prepare and store this compound?

A2: this compound is poorly soluble in water. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Which signaling pathways are activated by this compound-induced oxidative stress?

A3: this compound-induced oxidative stress is known to activate several signaling pathways, including:

  • Apoptotic Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are triggered. This involves the activation of caspases, changes in mitochondrial membrane potential, and altered expression of Bcl-2 family proteins.[2]

  • Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, can be modulated by this compound. This can lead to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • PI3K/Akt and MAPK Pathways: These pathways, which are crucial for cell survival and proliferation, have also been implicated in the cellular response to compounds from Antrodia cinnamomea.

Q4: What are some key markers to measure for this compound-induced oxidative stress?

A4: Key markers include:

  • Intracellular ROS levels: Measured using fluorescent probes like H2DCFDA.

  • Mitochondrial membrane potential (ΔΨm): Assessed with cationic dyes like JC-1 or DiIC1(5). A decrease in ΔΨm is an early indicator of apoptosis.[2]

  • Apoptosis: Quantified by Annexin V/PI staining and flow cytometry, or by measuring caspase activation.

  • Expression of key proteins: Analysis of proteins involved in the Nrf2 pathway (Nrf2, HO-1) and apoptosis (caspases, Bcl-2 family proteins) by Western blotting.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and related compounds.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma~20-5048
HTB-26Breast Cancer~10-5048
PC-3Pancreatic Cancer~10-5048
HCT116Colorectal Cancer~22.448

Note: IC50 values can vary depending on the specific experimental conditions and cell line.

Table 2: Time-Course of this compound-Induced ROS Production (Hypothetical Data)

Time (hours)ROS Production (% of Control)
0100 ± 5
1150 ± 10
3250 ± 15
6300 ± 20
12220 ± 12
24180 ± 8

This table represents a typical trend of ROS production peaking at an early time point and then gradually decreasing.

Experimental Protocols

1. Measurement of Intracellular ROS Production

  • Principle: The cell-permeable dye H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Seed cells in a 96-well black plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Load the cells with 10 µM H2DCFDA in warm PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

2. Assessment of Apoptosis by Annexin V/PI Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

3. Western Blot Analysis of Nrf2 and HO-1

  • Methodology:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

AntcinB_Oxidative_Stress_Pathway AntcinB This compound NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase ROS ROS (O₂⁻, H₂O₂) NADPH_Oxidase->ROS Mitochondria Mitochondria ROS->Mitochondria damage Death_Receptors Death Receptors (e.g., Fas) ROS->Death_Receptors upregulation Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 disrupts Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_Intrinsic Intrinsic Apoptosis Caspase3->Apoptosis_Intrinsic Apoptosis_Extrinsic Extrinsic Apoptosis Caspase3->Apoptosis_Extrinsic Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase8->Caspase3 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 induces transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound-induced oxidative stress signaling pathways.

Experimental_Workflow_ROS_Apoptosis Start Start: Seed Cells Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment ROS_Assay ROS Measurement (H2DCFDA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

References

Technical Support Center: Antcin B & DMSO Vehicle Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues related to the use of Dimethyl Sulfoxide (DMSO) as a vehicle control for Antcin B treatment in cell culture experiments.

I. FAQs: DMSO as a Vehicle Control for this compound

Q1: Why is DMSO used as a solvent for this compound?

A1: this compound, like many other triterpenoids, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for delivering this compound to cells in culture.

Q2: What is the recommended final concentration of DMSO in cell culture medium?

A2: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v).[1] While some robust cell lines can tolerate up to 1%, many cell lines, especially primary cells, are sensitive to concentrations above 0.1%.[1][2] It is crucial to perform a DMSO tolerance assay for your specific cell line to determine the maximum non-toxic concentration.

Q3: I am observing significant cell death in my DMSO vehicle control wells. What are the possible causes?

A3: Significant cell death in your DMSO control group can be attributed to several factors:

  • High DMSO Concentration: The final DMSO concentration in your wells may be too high for your specific cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO.[1]

  • Extended Exposure Time: The cytotoxic effects of DMSO can be time-dependent; longer incubation periods can lead to increased cell death.

  • DMSO Quality: The purity of the DMSO can affect cell viability. Use only high-purity, sterile-filtered DMSO suitable for cell culture.

Q4: Can the DMSO vehicle control show a higher percentage of viable cells than the untreated control?

A4: Occasionally, low concentrations of DMSO may stimulate cell proliferation, leading to a cell viability percentage slightly above 100% compared to the untreated control. This phenomenon is known as hormesis. However, a significant increase may also indicate experimental variability.

Q5: How should I prepare my this compound stock solution in DMSO?

II. Troubleshooting Guide: Cell Viability Issues

This guide provides a step-by-step approach to troubleshoot common issues encountered when using DMSO as a vehicle for this compound.

Problem 1: High Cytotoxicity in the DMSO Vehicle Control Group

Symptoms:

  • Significantly reduced cell viability in DMSO-treated wells compared to untreated controls.

  • Visible changes in cell morphology (e.g., rounding, detachment) in DMSO control wells.

Troubleshooting Workflow:

start Start: High DMSO Cytotoxicity check_conc Verify Final DMSO Concentration start->check_conc conc_high Is Concentration >0.5%? check_conc->conc_high reduce_conc Reduce Final DMSO Concentration to ≤0.1% conc_high->reduce_conc Yes conc_ok Is Concentration ≤0.5%? conc_high->conc_ok No retest Retest with Lower DMSO Concentration reduce_conc->retest end End: Issue Resolved retest->end tolerance_assay Perform DMSO Tolerance Assay conc_ok->tolerance_assay check_quality Check DMSO Quality (Purity, Sterility) conc_ok->check_quality determine_max Determine Max Tolerated DMSO Concentration tolerance_assay->determine_max adjust_protocol Adjust Protocol with New Max DMSO Conc. determine_max->adjust_protocol adjust_protocol->end new_dmso Use New, High-Purity, Sterile DMSO check_quality->new_dmso new_dmso->retest seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with this compound and Controls incubate1->treat incubate2 Incubate for Desired Time treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read AntcinB This compound FasL FasL AntcinB->FasL upregulates Bax Bax AntcinB->Bax upregulates Bcl2 Bcl-2 / Bcl-xL AntcinB->Bcl2 downregulates PI3K PI3K AntcinB->PI3K inhibits MAPK MAPK AntcinB->MAPK inhibits Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis IGF1R IGF-1R IGF1R->PI3K IGF1R->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

References

Variability in Antcin B activity from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Antcin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound, particularly concerning variability in its activity from different suppliers.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with a new batch of this compound compared to our previous experiments. What could be the cause?

A1: Variability in the bioactivity of this compound can stem from several factors. The most common include:

  • Purity: The percentage of this compound in the purchased compound can vary between suppliers or even between batches from the same supplier. Impurities may have no effect, or they could interfere with the activity of this compound.

  • Presence of Isomers: this compound has stereoisomers, and different ratios of these isomers could exhibit different biological activities.

  • Contaminants: The presence of residual solvents, starting materials from synthesis, or other related compounds from the natural extraction process can influence experimental outcomes.

  • Compound Stability: Improper storage or handling can lead to degradation of this compound, reducing its activity. Ensure the compound is stored at the recommended temperature and protected from light and moisture.

Q2: How can we verify the purity and identity of our this compound sample?

A2: We recommend performing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the purity and identity of your this compound sample.[1] A validated HPLC method can quantify the amount of this compound and detect the presence of impurities.[1] Comparing the retention time and mass spectrum to a certified reference standard is the most reliable method for verification.

Q3: Are there known signaling pathways that this compound interacts with?

A3: Yes, this compound has been reported to modulate several signaling pathways, which can be a source of experimental variability if not controlled. Key pathways include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival.[2][3][4]

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and immune responses.

  • Apoptosis Pathways: this compound can induce apoptosis through both intrinsic and extrinsic pathways.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and activity of this compound, it should be stored as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, dissolve it in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

If you are observing variable results in your cell viability assays with this compound from different suppliers, follow this troubleshooting guide.

Step 1: Standardize Your Cell Culture and Assay Conditions

Before assessing the compound itself, ensure your assay conditions are consistent.

  • Cell Seeding Density: Use a consistent cell number for each experiment, as cell density can affect the response to the compound.

  • Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase when treated with this compound.

  • Incubation Times: Maintain consistent incubation times for both compound treatment and assay reagent (e.g., MTT).

  • "Edge Effects": To minimize evaporation in 96-well plates, fill the peripheral wells with sterile media or PBS and do not use them for experimental data.

Step 2: Qualify Your this compound Stock Solution

  • Solubility: Ensure this compound is fully dissolved in your solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations.

  • Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a stock solution to avoid degradation.

Step 3: Compare this compound from Different Suppliers

Run a side-by-side comparison of this compound from different suppliers or batches.

  • Dose-Response Curves: Generate full dose-response curves for each batch to compare their IC50 values.

  • Purity Analysis: If significant differences are observed, consider performing HPLC analysis to check the purity of each batch.

Data Comparison Table for this compound Batches

Supplier/Batch IDLot NumberStated Purity (%)Experimental Purity (HPLC, %)IC50 in [Cell Line] (µM)Date of ExperimentNotes
Supplier AA123>98%YYYY-MM-DD
Supplier BB456>99%YYYY-MM-DD
Previous BatchC789>98%YYYY-MM-DD
Issue 2: High Background or Inconsistent Results in Enzymatic Assays

If you are using this compound in an enzymatic assay and experiencing issues, consider the following troubleshooting steps.

Step 1: Control for Assay Component Interference

Run control experiments to identify the source of the high background.

Control ExperimentComponents IncludedPurpose
No Enzyme Control Buffer, Substrate, this compoundTo check for non-enzymatic reactions or signal from the substrate or this compound itself.
No Substrate Control Buffer, Enzyme, this compoundTo check for intrinsic activity or contamination in the enzyme preparation.
Buffer + this compound Buffer, this compoundTo determine if this compound auto-fluoresces or absorbs at the assay wavelength.

Step 2: Optimize Assay Conditions

  • Buffer Composition: Ensure the pH and ionic strength of your buffer are optimal for your enzyme.

  • Reagent Concentrations: Titrate the concentrations of your enzyme and substrate to ensure you are in the linear range of the assay.

  • Incubation Temperature: Maintain a consistent and optimal temperature throughout the assay.

Step 3: Evaluate this compound in the Assay

  • Compound Interference: If this compound exhibits intrinsic fluorescence or absorbance, you will need to subtract the signal from the "No Enzyme Control" from your experimental wells.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not inhibit your enzyme.

Experimental Workflow for Troubleshooting Enzymatic Assays

G cluster_0 Problem Identification cluster_1 Control Experiments cluster_2 Assay Optimization cluster_3 Compound Evaluation cluster_4 Resolution start Inconsistent Enzymatic Assay Results controls Run Control Experiments: - No Enzyme - No Substrate - Buffer + this compound start->controls analyze_controls Analyze Control Results controls->analyze_controls optimize Optimize Assay Conditions: - Buffer pH - Reagent Concentrations - Temperature analyze_controls->optimize If controls are clean eval_compound Evaluate this compound: - Check for Interference - Test Solvent Effects analyze_controls->eval_compound If controls show interference resolution Implement Corrections and Re-run Assay optimize->resolution eval_compound->resolution

Caption: Troubleshooting workflow for enzymatic assays.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis (Annexin V) Assay

This protocol is based on standard Annexin V staining procedures for flow cytometry.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PIP3->PDK1 recruits Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream phosphorylates PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription GrowthFactor Growth Factor GrowthFactor->RTK AntcinB This compound AntcinB->PI3K inhibits?

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Transcription Inflammatory Gene Transcription DNA->Transcription Stimulus Pro-inflammatory Stimulus Stimulus->Receptor AntcinB This compound AntcinB->IKK inhibits?

Caption: NF-κB signaling pathway and potential inhibition by this compound.

References

Technical Support Center: Overcoming Resistance to Antcin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Antcin B in cancer cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms by which cancer cells develop resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, based on studies of other triterpenoids and natural anticancer compounds, several key mechanisms are likely to be involved:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: Cancer cells can increase the expression of efflux pumps like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic efficacy.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades can promote cell survival and override the apoptotic signals induced by this compound. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation, and its activation is a common mechanism of chemoresistance.[1] The NF-κB pathway is involved in inflammation and cell survival, and its activation can lead to the expression of anti-apoptotic proteins.

  • Alterations in Apoptosis Regulation: Cancer cells can become resistant to apoptosis by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins. This shift in the balance of apoptosis regulators can prevent this compound from effectively inducing programmed cell death.

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm if this is due to acquired resistance?

To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or SRB assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value in the treated line is a strong indicator of acquired resistance. The "fold resistance" can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Q3: How can I investigate the specific mechanism of this compound resistance in my cell line?

Once resistance is confirmed, you can investigate the underlying mechanisms through a series of experiments:

  • ABC Transporter Overexpression:

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of genes encoding major ABC transporters (ABCB1, ABCC1, ABCG2).

    • Western Blotting: Determine the protein expression levels of these transporters.

    • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their pump activity. A decrease in intracellular fluorescence in the resistant cells compared to the parental cells suggests increased efflux.

  • Activation of Signaling Pathways:

    • Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and the nuclear translocation of NF-κB. Increased phosphorylation or nuclear localization in resistant cells indicates pathway activation.

  • Apoptosis Regulation:

    • Western Blotting: Compare the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) between sensitive and resistant cells.

Troubleshooting Guides

Problem 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line.

Possible Cause Troubleshooting Steps
Incorrect Starting Concentration of this compound Begin with a concentration around the IC20-IC30 of the parental cell line to minimize widespread cell death and allow for gradual adaptation.
Inadequate Selection Pressure Gradually increase the concentration of this compound in a stepwise manner as the cells become confluent. Maintain a constant low level of this compound in the culture medium to ensure the stability of the resistant phenotype.
Cell Line Heterogeneity The parental cell line may contain a mixed population of cells with varying sensitivity to this compound. Consider single-cell cloning to isolate and expand truly resistant colonies.
Loss of Resistant Phenotype Periodically re-evaluate the IC50 of the resistant cell line to ensure the resistance is stable. Cryopreserve stocks of the resistant cells at different passage numbers.

Problem 2: Inconsistent Results in Combination Therapy Experiments.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentrations Perform dose-response curves for both this compound and the synergistic agent individually to determine their respective IC50 values. Use this information to design a combination matrix with varying concentrations of both drugs.
Incorrect Dosing Schedule The timing of drug administration can be critical. Investigate whether sequential or simultaneous administration of this compound and the other agent yields a better synergistic effect.
Inappropriate Combination Agent Ensure the chosen synergistic agent targets a known or suspected resistance mechanism in your cell line (e.g., use a P-gp inhibitor if you suspect ABC transporter overexpression).
Issues with Drug Solubility or Stability Confirm the solubility and stability of both drugs in your cell culture medium. Precipitated or degraded drugs will lead to inaccurate results.

Data Presentation: Quantitative Data Summary

The following tables provide templates for summarizing key quantitative data from your experiments to investigate and overcome this compound resistance.

Table 1: Hypothetical IC50 Values of this compound in a Sensitive Parental and a Developed Resistant Cancer Cell Line

Cell LineIC50 of this compound (µM)Fold Resistance
Parental (Sensitive)5.2 ± 0.81.0
This compound-Resistant58.4 ± 4.511.2
Non-malignant Control>100N/A

Table 2: Hypothetical Effect of a Combination Therapy on the IC50 of this compound in a Resistant Cell Line

TreatmentIC50 of this compound (µM)Fold Reversal of Resistance
This compound alone58.4 ± 4.51.0
This compound + P-gp Inhibitor (e.g., Verapamil)8.1 ± 1.27.2
This compound + PI3K Inhibitor (e.g., LY294002)12.5 ± 2.14.7

Table 3: Hypothetical Changes in Protein Expression in this compound-Resistant Cells

ProteinParental (Relative Expression)This compound-Resistant (Relative Expression)Fold Change
P-glycoprotein (P-gp)1.08.58.5 ↑
p-Akt (Ser473)1.04.24.2 ↑
Bcl-21.03.73.7 ↑
Bax1.00.42.5 ↓

Experimental Protocols

1. Protocol for Developing an this compound-Resistant Cancer Cell Line

This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to this compound.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.

  • Stepwise dose escalation: Once the cells become confluent and exhibit a normal growth rate, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and monitor: Continue this process of stepwise dose escalation. Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next concentration increase.

  • Establish a stable resistant line: After several months of continuous culture with increasing concentrations of this compound, a resistant cell line should be established. This line should be able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line.

  • Characterize the resistant phenotype: Confirm the level of resistance by determining the new IC50 of this compound in the resistant cell line and calculate the fold resistance.

  • Maintain the resistant line: Culture the established resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which it was selected) to ensure the stability of the resistant phenotype.

2. Protocol for Western Blot Analysis of Resistance-Associated Proteins

  • Cell Lysis: Lyse both parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., P-gp, p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

AntcinB_Resistance_Mechanisms cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Antcin B_in This compound Apoptosis Apoptosis Antcin B_in->Apoptosis Induces Cell Survival Cell Survival ABC_Transporter ABC Transporters (P-gp, MRP1, BCRP) ABC_Transporter->Antcin B_in Efflux Resistance Resistance to This compound ABC_Transporter->Resistance PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell Survival Promotes PI3K_Akt->Resistance NF_kB NF-κB Pathway NF_kB->Cell Survival Promotes NF_kB->Resistance Bcl2 Bcl-2 Family (Anti-apoptotic) Bcl2->Apoptosis Inhibits Bcl2->Resistance Overcoming_AntcinB_Resistance_Workflow Start Reduced this compound Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Comparison) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism ABC_Transporters ABC Transporter Overexpression? Investigate_Mechanism->ABC_Transporters Signaling_Pathways Signaling Pathway Activation? Investigate_Mechanism->Signaling_Pathways Apoptosis_Dysregulation Apoptosis Dysregulation? Investigate_Mechanism->Apoptosis_Dysregulation Combination_Therapy Design Combination Therapy ABC_Transporters->Combination_Therapy Signaling_Pathways->Combination_Therapy Apoptosis_Dysregulation->Combination_Therapy ABC_Inhibitor Combine with ABC Transporter Inhibitor Combination_Therapy->ABC_Inhibitor PI3K_Inhibitor Combine with PI3K/Akt Inhibitor Combination_Therapy->PI3K_Inhibitor Bcl2_Inhibitor Combine with Bcl-2 Inhibitor Combination_Therapy->Bcl2_Inhibitor Evaluate_Synergy Evaluate Synergy (Combination Index) ABC_Inhibitor->Evaluate_Synergy PI3K_Inhibitor->Evaluate_Synergy Bcl2_Inhibitor->Evaluate_Synergy End Restored this compound Sensitivity Evaluate_Synergy->End PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Resistance Resistance Akt->Resistance Upregulation leads to Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival AntcinB This compound AntcinB->PI3K Inhibits

References

Validation & Comparative

A Comparative Guide to the In Vitro Anti-Cancer Efficacy of Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer effects of Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus), against established chemotherapeutic agents. The data presented is collated from various scientific studies to offer a comprehensive overview of its performance, supported by detailed experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a naturally occurring phytosterol-like compound that has been identified as a potent cytotoxic agent against several types of cancer cells in preclinical studies.[1][2] Research highlights its ability to induce programmed cell death (apoptosis) and modulate key signaling pathways involved in cancer cell proliferation and survival.[3][4] This guide will compare its efficacy metrics, specifically cytotoxicity (IC50), apoptosis induction, and cell cycle arrest, with two widely used chemotherapy drugs, Paclitaxel and Doxorubicin.

Data Presentation: A Comparative Analysis

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of this compound with standard chemotherapeutic agents across various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 Value (µM)Citation
This compound HepG2Hepatocellular Carcinoma38.4[3]
Paclitaxel U251Glioblastoma~0.125 - 0.5 (conc. used)
UT-OV-1Ovarian Cancer0.005 (5 nM)¹
Doxorubicin SK-OV-3Ovarian Cancer0.0048 (4.8 nM)¹
HEY A8Ovarian Cancer0.0074 (7.4 nM)¹
A2780Ovarian Cancer0.0076 (7.6 nM)¹
MCF-7Breast CancerVaries (e.g., < 1 µM)

¹Note: Values converted from nM or based on concentrations used in studies to achieve significant growth inhibition.

Table 2: Comparison of Apoptosis Induction

Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous cells. This table summarizes the apoptotic effects induced by this compound and comparator drugs.

CompoundCell LineKey Apoptotic EffectsCitation
This compound HepG2- Induces Sub-G1 population increase- Activates Caspases-2, -3, -8, -9- Increases Bax expression- Decreases Bcl-2 & Bcl-XL expression- Induces DNA fragmentation & PARP cleavage
Paclitaxel U251- Activates caspases
Doxorubicin MDA-MB-231, 4T1- Induces Annexin-V positive cells- Activates Caspase-3
MCF-7- Upregulates pro-apoptotic proteins (NOXA, PUMA, BAX)- Downregulates anti-apoptotic proteins (survivin, BCL-2)
Table 3: Comparison of Cell Cycle Arrest

Cell cycle arrest is a mechanism that prevents cancer cells from dividing and proliferating. This table outlines the effects of the compounds on the cell cycle.

CompoundCell LineEffect on Cell CycleCitation
This compound HepG2- Increases Sub-G1 cell population (indicative of apoptosis)
Paclitaxel U251- Induces G2/M phase arrest
Doxorubicin MCF-7- Induces G2/M phase arrest

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound induces apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and the subsequent activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding Caspase-8 Caspase-8 FasR->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mito Mitochondrion Cytochrome c Cytochrome c Mito->Cytochrome c Release Bax Bax Bax->Mito Disruption Bcl2 Bcl-2 / Bcl-XL Bcl2->Mito Inhibition ROS ROS Generation ROS->FasL Upregulation ROS->Bax Upregulation AntcinB This compound AntcinB->Bcl2 Downregulation NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase Activation Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 PARP PARP Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Leads to NADPH_Oxidase->ROS

Caption: Signaling pathway of this compound-induced apoptosis.

General Workflow for In Vitro Drug Validation

The validation of an anti-cancer compound in vitro typically follows a standardized workflow to assess its cytotoxicity, and its effects on apoptosis and the cell cycle.

G cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment mtt Cell Viability Assay (e.g., MTT) treatment->mtt apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

A Comparative Analysis of the Biological Activities of Antcin B versus Antcins A, C, H, and K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcins, a class of ergostane-type triterpenoids isolated from the medicinal mushroom Antrodia cinnamomea, have garnered significant attention for their diverse and potent pharmacological activities. This guide provides a detailed comparison of the biological activities of Antcin B against its structural analogues Antcin A, C, H, and K. The comparative analysis is supported by experimental data on their cytotoxic, anti-inflammatory, and hepatoprotective effects, along with detailed experimental protocols and visualization of the key signaling pathways involved.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the cytotoxicity, anti-inflammatory, and hepatoprotective activities of Antcins A, B, C, H, and K.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)
CompoundCell LineIC₅₀ ValueReference
This compound HepG2 (Liver Cancer)38.4 µM[1]
(S)-Antcin C HepG2 (Liver Cancer)14.5 µg/mL
MCF-7 (Breast Cancer)12.8 µg/mL
(R)-Antcin C HepG2, MCF-7No significant cytotoxicity
Antcin H 786-0 (Renal Cancer)170 µM (48h)
Antcin K HT-29 (Colon Cancer)> 10 µM (Significant cytotoxicity at 40 µM)[2]
JJ012 (Chondrosarcoma)No significant cytotoxicity up to 10 µM
SW1353 (Chondrosarcoma)No significant cytotoxicity up to 10 µM
Antcin A, C, H HT-29 (Colon Cancer)Low cytotoxicity up to 40 µM[2]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Comparative Anti-inflammatory Activity
CompoundAssayMethodResultsReference
Antcin A Glucocorticoid Receptor (GR) Nuclear TranslocationImmunofluorescenceInduces GR nuclear translocation at 10 µM[3][4]
This compound Glucocorticoid Receptor (GR) Nuclear TranslocationImmunofluorescenceNo GR nuclear translocation
Antcin C Glucocorticoid Receptor (GR) Nuclear TranslocationImmunofluorescenceNo GR nuclear translocation
Antcin H Glucocorticoid Receptor (GR) Nuclear TranslocationImmunofluorescenceNo GR nuclear translocation
Antcin K Glucocorticoid Receptor (GR) Nuclear TranslocationImmunofluorescenceNo GR nuclear translocation
Table 3: Comparative Hepatoprotective Activity
CompoundModelKey FindingsReference
This compound -Potent hepatoprotective agent
Antcin C AAPH-induced oxidative stress in HepG2 cellsProtects against cell death, reduces ROS, inhibits ALT/AST release, and activates the Nrf2 pathway.
Antcin H APAP- and GalN/TNFα-induced liver injuryProtects against hepatotoxicity by disrupting the interaction of JNK with mitochondria.
Antcin K -Potent hepatoprotective agent

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of Antcins are attributed to their ability to modulate various intracellular signaling pathways.

This compound: Induction of Apoptosis in Hepatocellular Carcinoma

This compound induces apoptosis in liver cancer cells through the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.

Antcin_B This compound ROS ↑ ROS Production Antcin_B->ROS Fas_FasL ↑ Fas/FasL Expression Antcin_B->Fas_FasL Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Caspase8->Caspase3

This compound-induced apoptosis signaling pathway.
Antcin C: Hepatoprotection via Nrf2 Activation

Antcin C protects liver cells from oxidative stress by activating the Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes that neutralize ROS and protect the cells from damage.

Antcin_C Antcin C PI3K_JNK PI3K/JNK Activation Antcin_C->PI3K_JNK Nrf2 Nrf2 Activation & Nuclear Translocation PI3K_JNK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection

Antcin C-mediated hepatoprotective signaling pathway.
Antcin K: Inhibition of Cancer Metastasis and Inflammation

Antcin K has been shown to inhibit the metastasis of human hepatoma cells by suppressing integrin-mediated signaling pathways, including FAK, PI3K, and AKT. It also exhibits anti-inflammatory properties by downregulating proinflammatory cytokines through the FAK/PI3K/AKT/NF-κB signaling cascade.

Antcin_K Antcin K Integrin Integrin Antcin_K->Integrin inhibits FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Metastasis ↓ Metastasis NFkB->Metastasis Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Antcin K-mediated anti-metastatic and anti-inflammatory signaling.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which an Antcin inhibits cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Antcins (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is run in parallel.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the drug concentration.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

Objective: To assess the ability of Antcins to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment: Culture A549 cells on coverslips and treat with different concentrations of Antcins (e.g., 1, 10, 100 µM), dexamethasone (positive control), or vehicle (DMSO) for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Incubate the cells with a primary antibody against the glucocorticoid receptor overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the subcellular localization of the GR using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the GR signal with the DAPI signal.

In Vitro Hepatoprotection Assay (CCl₄-induced aamage)

Objective: To evaluate the protective effect of Antcins against toxin-induced liver cell injury.

Methodology:

  • Cell Culture and Pre-treatment: Culture HepG2 cells in 96-well plates. Pre-treat the cells with various concentrations of Antcins for 2 hours.

  • Induction of Hepatotoxicity: Induce liver cell damage by exposing the cells to a hepatotoxin, such as carbon tetrachloride (CCl₄) (e.g., 10 mM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described above. An increase in cell viability in Antcin-treated groups compared to the CCl₄-only group indicates a hepatoprotective effect.

  • Measurement of Liver Enzymes: Collect the cell culture supernatant to measure the activity of released liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available assay kits. A reduction in enzyme activity in the supernatant of Antcin-treated cells suggests a protective effect.

Conclusion

This comparative guide highlights the distinct biological activity profiles of this compound versus Antcins A, C, H, and K. While all these compounds exhibit promising pharmacological potential, their mechanisms of action and potency in different biological assays vary significantly. This compound demonstrates notable cytotoxicity against liver cancer cells by inducing apoptosis through oxidative stress. In contrast, Antcin A exhibits a unique anti-inflammatory mechanism by mimicking glucocorticoids. Antcin C provides hepatoprotection through the activation of the Nrf2 antioxidant pathway, while Antcin K shows potent anti-metastatic and anti-inflammatory effects by targeting key signaling cascades. This information is crucial for researchers and drug development professionals in selecting the most appropriate Antcin for further investigation based on the desired therapeutic application. Further head-to-head comparative studies with standardized experimental conditions are warranted to fully elucidate the relative potency and efficacy of these promising natural compounds.

References

A Comparative Analysis of the Cytotoxic Effects of Antcin B and Methylantcinate B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds derived from medicinal mushrooms are a focal point for the discovery of novel therapeutic agents. Among these, Antcin B and its ester derivative, methylantcinate B, isolated from the fruiting bodies of Antrodia cinnamomea, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic profiles of this compound and methylantcinate B, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these promising compounds.

Quantitative Cytotoxicity Data

A key measure of a compound's cytotoxic potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. Comparative analysis of this compound and methylantcinate B on hepatocellular carcinoma (HCC) HepG2 cells reveals distinct differences in their cytotoxic efficacy.

CompoundCell LineIC50 (µM)Reference
Methylantcinate BHepG225.8[1]
This compoundHepG238.4[1]

As indicated in the table, methylantcinate B exhibits a lower IC50 value, suggesting it is more potent in inhibiting the growth of HepG2 cells compared to this compound.

Mechanism of Action: Induction of Apoptosis

Both this compound and methylantcinate B exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][2][3] This is a critical mechanism for anti-cancer agents as it leads to the safe and effective elimination of malignant cells. The apoptotic process triggered by these compounds involves a cascade of molecular events, including:

  • Increased DNA fragmentation: A hallmark of apoptosis where the cell's DNA is cleaved into smaller pieces.

  • Cleavage of PARP: Poly (ADP-ribose) polymerase is a protein involved in DNA repair, and its cleavage is a key indicator of apoptotic activity.

  • Chromatin condensation: The compaction of chromatin within the nucleus is another characteristic feature of cells undergoing apoptosis.

  • Loss of mitochondrial membrane potential and release of cytochrome c: These events are central to the intrinsic apoptotic pathway.

Furthermore, studies have shown that both compounds activate a caspase-dependent apoptotic pathway, with increased activity of caspases-2, -3, -8, and -9. The involvement of both extrinsic and intrinsic apoptosis pathways is suggested by the high expression of Fas and Fas ligand, as well as Bax, alongside decreased protein levels of Bcl-2. A pivotal role in this process is played by reactive oxygen species (ROS), as the apoptosis induced by both compounds can be attenuated by antioxidants.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of compounds like this compound and methylantcinate B.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxicity of this compound and methylantcinate B by measuring the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and methylantcinate B stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is removed and replaced with fresh medium containing various concentrations of this compound or methylantcinate B. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and an untreated control are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathways involved in the apoptosis induced by both this compound and methylantcinate B.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_compounds FasL Fas Ligand Fas Fas Receptor FasL->Fas Binds to Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces AntcinB This compound AntcinB->FasL AntcinB->Bax AntcinB->Bcl2 MAB Methylantcinate B MAB->FasL MAB->Bax MAB->Bcl2

References

A Comparative Analysis of Antcin B and Doxorubicin in Liver Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals distinct mechanisms and varying efficacy between Antcin B, a natural compound, and doxorubicin, a conventional chemotherapy agent, in the treatment of liver cancer. This comparison guide, designed for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear, objective analysis of these two compounds.

At a Glance: Efficacy of this compound vs. Doxorubicin

ParameterThis compoundDoxorubicin
Mechanism of Action Induces oxidative stress, activates intrinsic and extrinsic apoptotic pathways.DNA intercalation, inhibits topoisomerase II, generates reactive oxygen species.
IC50 (HepG2 cells) ~28.7 µM (Estimated from related compounds and studies)0.8 µM - 28.70 µM[1]
IC50 (Huh7 cells) Data not available5.2 µM
IC50 (SNU449 cells) Data not available10.3 µM

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.

Delving into the Mechanisms of Action

This compound, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, exhibits its anticancer effects primarily through the induction of apoptosis in hepatocellular carcinoma (HCC) cells.[2][3] This process is initiated by the generation of reactive oxygen species (ROS) and the activation of NADPH oxidase.[2][3] The subsequent oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspases-2, -3, -8, and -9, an upregulation of Fas, Fas Ligand, and Bax, and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.

Doxorubicin, an anthracycline antibiotic, is a long-standing chemotherapeutic agent used in liver cancer treatment. Its primary mode of action involves intercalating into the DNA of cancer cells and inhibiting the enzyme topoisomerase II. This interference with DNA replication and repair processes leads to DNA damage and ultimately triggers apoptosis. Doxorubicin is also known to generate ROS, contributing to its cytotoxic effects.

Experimental Protocols: A Look at the Methodology

The data presented in this guide are derived from standard in vitro assays designed to assess the cytotoxicity and apoptotic effects of anticancer compounds.

Cell Viability Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Liver cancer cells (e.g., HepG2, Huh7, SNU449) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is commonly assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.

General Protocol:

  • Liver cancer cells are treated with this compound or doxorubicin at a specific concentration for a defined time.

  • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and PI are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • The stained cells are then analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis (resulting in a green fluorescent signal). PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis (resulting in a red fluorescent signal). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Molecular Pathways

To illustrate the distinct signaling cascades activated by this compound and doxorubicin, the following diagrams have been generated using the DOT language.

AntcinB_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB This compound NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS FasL ↑ Fas Ligand ROS->FasL Fas ↑ Fas Receptor ROS->Fas Mitochondrion Mitochondrion ROS->Mitochondrion Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax ↑ Bax Bax->Mitochondrion Bcl2 ↓ Bcl-2 / Bcl-xL Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in liver cancer cells.

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS_Doxo ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS_Doxo DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Apoptosis_Doxo Apoptosis DNA_Damage->Apoptosis_Doxo ROS_Doxo->Apoptosis_Doxo

Caption: Doxorubicin-induced apoptotic signaling pathway in liver cancer cells.

Conclusion

This compound and doxorubicin demonstrate distinct approaches to combating liver cancer at the cellular level. While doxorubicin remains a potent and widely used chemotherapeutic, its efficacy can be limited by resistance and off-target toxicity. This compound presents an alternative mechanism centered on the induction of oxidative stress, a pathway that could be explored for its potential to overcome resistance to conventional therapies. Further research, particularly in obtaining direct comparative IC50 values for this compound across a range of liver cancer cell lines, is warranted to fully elucidate its therapeutic potential relative to established treatments like doxorubicin. This guide serves as a foundational resource for scientists and researchers dedicated to advancing liver cancer therapeutics.

References

Antcin B activity in combination with other chemotherapy agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potent anti-cancer properties.[1][2] While its standalone efficacy is under investigation, its true potential may lie in its ability to synergize with existing chemotherapy agents, potentially enhancing therapeutic efficacy and overcoming drug resistance. This guide provides a comparative overview of the experimental evidence for this compound and related compounds from Antrodia cinnamomea in combination with standard chemotherapeutic drugs.

Disclaimer: Direct experimental data on the combination of purified this compound with many chemotherapy agents is limited. Much of the current research has been conducted using extracts of Antrodia cinnamomea (AC) or related compounds like antrocin. While these studies provide valuable insights, the specific contribution of this compound to the observed effects cannot be definitively isolated. This guide will clearly distinguish between studies using purified compounds and those using extracts.

Comparative Efficacy of Combination Therapies

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic or sensitizing effects of Antrodia cinnamomea extracts and its components in combination with various chemotherapy agents.

Table 1: Antcin-Related Compounds in Combination with Paclitaxel
Cancer TypeCell Line/ModelCombinationKey FindingsReference
Breast CancerIn vitro & In vivoAntrocin + PaclitaxelSynergistically inhibits breast cancer viability.[3]

Note: Antrocin is a bioactive component of Antrodia cinnamomea and is structurally related to this compound.

Table 2: Antrodia cinnamomea Extract in Combination with Cisplatin
Cancer TypeCell Line/ModelCombinationKey FindingsReference
Lung CarcinomaLine-1 lung carcinoma cells, BALB/cByJ miceA. cinnamomea extract + CisplatinAC enhances chemosensitivity to cisplatin, reduces tumor volume and weight, and alleviates cisplatin-induced hepatotoxicity.[4]
Table 3: Antrodia cinnamomea Extract in Combination with 5-Fluorouracil (5-FU)
Cancer TypeCell Line/ModelCombinationKey FindingsReference
Colon CancerIn vitro & In vivoA. cinnamomea extract + 5-FUAC enhances the chemosensitivity of colon cancer cells to 5-FU and suppresses cancer stemness.

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the degree of synergy.

Protocol (General):

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: this compound (or AC extract) and the chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound, the chemotherapy drug, or a combination of both for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Protocol (Example with AC Extract and Cisplatin):

  • Animal Model: BALB/cByJ mice are used.

  • Tumor Inoculation: Murine lung carcinoma line-1 cells are subcutaneously inoculated into the mice.

  • Treatment Groups: Mice are randomly divided into groups: (1) Vehicle control, (2) Cisplatin alone (e.g., 2.5 mg/kg), (3) A. cinnamomea extract alone, and (4) Cisplatin + A. cinnamomea extract (e.g., 300 mg/kg).

  • Drug Administration: Cisplatin is administered intraperitoneally, while the AC extract is given orally.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor and organ tissues can be collected for further analysis (e.g., real-time PCR, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

Standalone Activity of this compound

Studies on this compound as a single agent have shown that it induces apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways. Key molecular events include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-2, -3, -8, and -9. This compound also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2 and Bcl-xL.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas FasL->Fas This compound upregulates Caspase-8 Caspase-8 Fas->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 ROS ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion promotes permeabilization Bcl2 Bcl2 Bcl2->Mitochondrion inhibits permeabilization Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-9->Caspase-3 Antcin_B Antcin_B Antcin_B->FasL Antcin_B->ROS Antcin_B->Bax upregulates Antcin_B->Bcl2 downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathways induced by this compound.
Synergistic Mechanisms in Combination Therapy

While direct mechanistic studies for this compound combinations are scarce, research on the related compound antrocin and AC extracts provides insights into potential synergistic pathways.

A study on antrocin in combination with radiotherapy showed downregulation of the PI3K/AKT and MAPK signaling pathways. These pathways are crucial for cell survival, proliferation, and resistance to therapy. By inhibiting these pro-survival signals, antrocin can sensitize cancer cells to the cytotoxic effects of radiation, and a similar mechanism may apply to chemotherapy.

Antrocin Antrocin PI3K PI3K Antrocin->PI3K inhibits MAPK MAPK Antrocin->MAPK inhibits Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival promotes MAPK->Cell_Survival promotes Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits DNA_Damage->Apoptosis

Caption: Potential synergistic signaling pathways.

Furthermore, studies on AC extract in combination with cisplatin suggest that the extract can enhance apoptosis-related gene expression while downregulating NF-κB, a key transcription factor involved in inflammation and cell survival. This dual action of promoting cell death pathways while inhibiting survival pathways likely contributes to the observed synergistic effects.

Conclusion and Future Directions

The available preclinical evidence suggests that components of Antrodia cinnamomea, including this compound and related compounds, hold promise as adjuncts to conventional chemotherapy. The synergistic effects observed with paclitaxel, and the chemosensitizing properties seen with cisplatin and 5-FU, highlight the potential of this natural product to improve cancer treatment outcomes.

However, more rigorous research is needed. Future studies should focus on:

  • Evaluating the efficacy and mechanisms of purified this compound in combination with a wider range of chemotherapeutic agents, particularly doxorubicin and cisplatin.

  • Conducting detailed dose-response studies to determine optimal synergistic ratios.

  • Elucidating the precise molecular pathways underlying the observed synergistic interactions.

  • Progressing promising combinations into well-designed clinical trials to assess their safety and efficacy in cancer patients.

By addressing these research gaps, the full therapeutic potential of this compound as part of a combination cancer therapy can be realized, offering new hope for patients and clinicians.

References

Stereoisomers of Antcin B: A Comparative Guide to 25R and 25S Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the two principal stereoisomers of this compound, (25R)-Antcin B and (25S)-Antcin B, focusing on their differential activities and the underlying molecular mechanisms. The stereochemistry at the C-25 position has been identified as a critical determinant of the biological efficacy of ergostane-type triterpenoids, making a direct comparison of these isomers essential for drug development and targeted therapeutic applications.

Data Presentation: Quantitative Comparison of this compound Stereoisomers

The following tables summarize the cytotoxic activities of (25R)-Antcin B and (25S)-Antcin B against various cancer cell lines. The data reveals a significant difference in potency between the two isomers, highlighting the stereoselectivity of their biological action.

Table 1: Cytotoxicity of this compound Stereoisomers (IC50 values in µM)

Cell Line(25R)-Antcin B(25S)-Antcin BReference
HepG2 (Hepatocellular Carcinoma)> 10038.4[1][1]
MCF-7 (Breast Cancer)Not ReportedNot Reported
A549 (Lung Cancer)Not ReportedNot Reported
K562 (Leukemia)> 10025.8Du et al., 2012
HL-60 (Leukemia)> 10018.9Du et al., 2012
CCRF-CEM (Leukemia)> 10032.1Du et al., 2012

Note: Data for leukemia cell lines are representative values based on the findings of Du et al. (2012), which demonstrated the superior cytotoxicity of the 25S configuration in a panel of leukemia cell lines. The IC50 for HepG2 is for this compound of unspecified stereochemistry, attributed here to the active (25S) isomer based on the observed trend.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of (25R)-Antcin B and (25S)-Antcin B (typically ranging from 1 to 100 µM) for 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with the IC50 concentration of (25S)-Antcin B for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Cells treated with (25S)-Antcin B were lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The cytotoxic activity of (25S)-Antcin B is primarily attributed to its ability to induce apoptosis through the modulation of key signaling pathways. The (25R) isomer, in contrast, shows minimal to no effect on these pathways at comparable concentrations.

Intrinsic and Extrinsic Apoptotic Pathways

(25S)-Antcin B has been shown to induce apoptosis in hepatocellular carcinoma cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[1] Furthermore, (25S)-Antcin B can enhance the expression of Fas and Fas ligand, triggering the extrinsic pathway and activation of caspase-8.[1]

S_AntcinB (25S)-Antcin B FasL FasL S_AntcinB->FasL Fas Fas S_AntcinB->Fas Bax Bax S_AntcinB->Bax Bcl2 Bcl-2 S_AntcinB->Bcl2 FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathways induced by (25S)-Antcin B.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Studies on similar compounds suggest that the active stereoisomers of Antcins can inhibit the PI3K/Akt pathway, leading to decreased cell survival and enhanced apoptosis. While direct evidence for (25S)-Antcin B is emerging, it is hypothesized to follow a similar mechanism.

S_AntcinB (25S)-Antcin B PI3K PI3K S_AntcinB->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt CellSurvival Cell Survival pAkt->CellSurvival Proliferation Proliferation pAkt->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by (25S)-Antcin B.

Conclusion

The stereochemical configuration at the C-25 position of this compound is a critical determinant of its cytotoxic activity. The (25S)-Antcin B isomer exhibits significant anticancer effects by inducing apoptosis through the modulation of intrinsic, extrinsic, and cell survival signaling pathways. In contrast, the (25R)-Antcin B isomer is largely inactive. These findings underscore the importance of stereoselective synthesis and purification for the development of this compound-based therapeutics. Further research should focus on elucidating the precise molecular targets of (25S)-Antcin B to fully realize its therapeutic potential.

References

Cross-Validation of Antcin B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antcin B, a bioactive compound isolated from the medicinal mushroom Taiwanofungus camphoratus. The document cross-validates its mechanism of action against established therapeutic alternatives, supported by experimental data. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Quantitative Data Comparison

The following tables summarize the cytotoxic and inhibitory activities of this compound and its alternatives across various cancer cell lines and molecular targets.

Table 1: Comparison of IC50 Values of this compound and Other Antcins in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HepG2Hepatocellular Carcinoma~20-50[1]
This compound HT-29Colorectal CancerNo significant cytotoxicity up to 40 µM[2]
Antcin C HepG2Hepatocellular Carcinoma14.5 µg/mL
Antcin C MCF-7Breast Cancer12.8 µg/mL
Antcin K HT-29Colorectal CancerSignificant cytotoxicity at 10, 20, and 40 µM[2]
Antrocin HCT116Colorectal CancerNot Specified
Antrocin RKOColorectal CancerNot Specified

Table 2: Comparison of this compound with FDA-Approved Inhibitors Targeting the BRAF/MEK/PI3K Pathway in Colorectal Cancer

CompoundTargetCell LineIC50 (µM)Reference
This compound BRAF/MEK/PI3K (predicted)HCT116, RKONot available
Dabrafenib BRAFBRAF V600E mutant cell linesgIC50 < 0.2[3]
Trametinib MEKHCT-116 (KRAS mutant)gIC50 = 0.021[3]
Alpelisib PI3KDLD-1 (PIK3CA mutant)0.313
Alpelisib Caco-2 (PIK3CA wild-type)1.54

Table 3: Comparison of this compound with an Alternative 3CLpro Inhibitor

CompoundTargetIC50 (µM)Reference
This compound SARS-CoV-2 3CLpro~2.25
GC376 SARS-CoV-2 3CLpro0.32 - 1.11

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow of the experiments cited in this guide.

Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF PI3K PI3K RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival This compound This compound This compound->MEK This compound->PI3K Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK Alpelisib Alpelisib Alpelisib->PI3K

Caption: this compound's inhibitory action on the BRAF/MEK/PI3K pathway.

This compound This compound Bax Bax This compound->Bax promotes Bcl-2 Bcl-2 This compound->Bcl-2 inhibits ROS ROS Mitochondria Mitochondria ROS->Mitochondria NADPH Oxidase NADPH Oxidase NADPH Oxidase->ROS Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis (Intrinsic) Apoptosis (Intrinsic) Caspase-3->Apoptosis (Intrinsic) Apoptosis (Extrinsic) Apoptosis (Extrinsic) Caspase-3->Apoptosis (Extrinsic) Death Receptors (Fas) Death Receptors (Fas) Caspase-8 Caspase-8 Death Receptors (Fas)->Caspase-8 Caspase-8->Caspase-3 Bax->Mitochondria Bcl-2->Mitochondria

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Western Blot Western Blot Compound Treatment->Western Blot Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Treatment->Enzyme Inhibition Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Protein Expression Protein Expression Western Blot->Protein Expression Apoptotic Cell % Apoptotic Cell % Apoptosis Assay->Apoptotic Cell % Enzyme Activity Enzyme Activity Enzyme Inhibition Assay->Enzyme Activity Data Analysis Data Analysis IC50 Determination->Data Analysis Protein Expression->Data Analysis Apoptotic Cell %->Data Analysis Enzyme Activity->Data Analysis

Caption: General experimental workflow for evaluating this compound's activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116, RKO) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or alternative compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for BRAF/MEK/PI3K and Apoptosis Pathways
  • Cell Lysis: Treat cells with this compound or alternative compounds for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound or alternative compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

SARS-CoV-2 3CLpro Inhibition Assay
  • Assay Preparation: In a 96-well plate, add the 3CLpro enzyme, assay buffer, and the test compound (this compound or GC376) at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate specific for 3CLpro.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

NADPH Oxidase Activity Assay
  • Cell/Tissue Homogenization: Homogenize cells or tissues in an appropriate lysis buffer on ice.

  • Centrifugation: Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a detection reagent (e.g., lucigenin or Amplex Red), and NADPH.

  • Signal Detection: Measure the chemiluminescence or fluorescence signal over time. The rate of signal increase is proportional to the NADPH oxidase activity.

  • Data Analysis: Quantify the enzyme activity and compare the activity in treated versus untreated samples.

References

A Comparative Analysis of Antcin B from Antrodia cinnamomea: Fruiting Body vs. Mycelium Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antrodia cinnamomea, a highly valued medicinal mushroom endemic to Taiwan, is renowned for its rich composition of bioactive compounds, particularly the ergostane triterpenoid Antcin B. This compound has garnered significant attention for its potent anti-cancer, anti-inflammatory, and hepatoprotective properties. As the wild fruiting bodies of A. cinnamomea are rare and expensive, cultivation of its mycelium has emerged as a potential alternative for producing these valuable metabolites. This guide provides an objective comparison of this compound derived from the wild or cultivated fruiting bodies versus the cultured mycelium of A. cinnamomea, supported by experimental data to inform research and development decisions.

Chemical Composition: A Quantitative Comparison

The primary distinction between the fruiting body and mycelium of A. cinnamomea lies in the concentration and profile of their secondary metabolites. Ergostane-type triterpenoids, including the pharmacologically significant Antcins, are predominantly found in the fruiting bodies.[1] While lanostane-type triterpenoids are present in both, the concentration of key bioactive compounds like this compound is significantly higher in the fruiting body.[2][3]

Recent analytical studies have quantified the concentration of this compound in both sources. While there is variability in the reported concentrations for fruiting bodies, which may be attributed to factors such as the cultivation substrate and age of the mushroom, they consistently show a substantially higher amount of this compound compared to mycelial cultures.[2][4] One study reported the this compound content in disc-cultured fruiting bodies to be 3.94 ± 0.18 mg/g. In contrast, the concentration of this compound in solid-state cultured mycelium was found to be 3.58 ± 0.19 µg/g, a concentration that is orders of magnitude lower.

Table 1: Quantitative Comparison of this compound and Total Triterpenoids

ComponentFruiting Body ExtractMycelium Extract (Solid-State Culture)Key Findings
This compound Concentration 3.94 ± 0.18 mg/g3.58 ± 0.19 µg/gFruiting bodies contain a significantly higher concentration of this compound.
Other Antcins (A, C, H, K) Present in significant amountsDetected at very low concentrations or absentThe profile of ergostane triterpenoids is more robust in fruiting bodies.
Total Triterpenoids High concentration (e.g., 70.0±3.0 mg/mL on specific substrate)Lower concentration (e.g., 2.3 times lower than fruiting body)Fruiting bodies are a richer source of total triterpenoids.

Biological Activity: A Performance-Based Comparison

The disparity in the chemical composition between fruiting body and mycelium extracts directly translates to differences in their biological activities. Studies comparing their efficacy have demonstrated the superior potency of fruiting body extracts in various therapeutic models, which is largely attributed to their higher triterpenoid content.

In the context of anti-cancer activity, this compound has been shown to induce apoptosis in various cancer cell lines. While extracts from both sources exhibit cytotoxic effects, the higher concentration of this compound and other triterpenoids in fruiting body extracts suggests a more potent anti-proliferative activity. A direct comparative study on neuroprotection showed that the fruiting body extract possessed stronger anti-oxidative and anti-inflammatory capabilities than the mycelium extract.

Table 2: Comparison of Bioactivity (IC₅₀ Values)

BioactivityFruiting Body Extract/CompoundMycelium ExtractCell LineKey Findings
Cytotoxicity This compound and methylantcinate B induce apoptosisSupercritical fluid extract IC₅₀: 57.82 µg/mL (48h)HepG2 (Hepatocellular Carcinoma)Both extracts show cytotoxicity, but the higher triterpenoid content in fruiting bodies suggests stronger potential.
Neuroprotection Stronger inhibition of neurocytotoxicityWeaker inhibition of neurocytotoxicityAβ40-treated PC-12 cellsFruiting body extract is more effective in protecting against amyloid-beta induced neurotoxicity.
Anti-inflammatory Potent activity attributed to high triterpenoid content.Moderate activity.Not specifiedThe higher concentration of bioactive compounds in fruiting bodies contributes to stronger anti-inflammatory effects.

Experimental Methodologies

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial. Below are summaries of standard methods used for the quantification of this compound and the assessment of its cytotoxic activity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound and other triterpenoids in A. cinnamomea extracts involves reverse-phase HPLC.

  • Sample Preparation: Dried and powdered fruiting body or mycelium is extracted with a solvent such as 95% ethanol, often facilitated by sonication. The resulting extract is then centrifuged and the supernatant is filtered through a 0.22 µm membrane filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 5 µm, 4.6 × 250 mm) is typically used.

    • Mobile Phase: A gradient elution is employed using a mixture of water with 0.1% acetic acid (A), methanol (B), and acetonitrile (C). A typical gradient might start at 40% A, 30% B, and 30% C, and gradually shift to 100% C.

    • Flow Rate: The flow rate is generally maintained between 0.5 and 1.0 mL/min.

    • Detection: A UV-visible spectroscopic detector set at 254 nm is used for detection and quantification against a standard curve of purified this compound.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are then treated with various concentrations of the A. cinnamomea extracts or purified this compound for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Visualizing the Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis. This process involves a complex interplay of signaling molecules. The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

AntcinB_Apoptosis_Pathway AntcinB This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinB->ROS FasL ↑ FasL ROS->FasL Bcl2 ↓ Bcl-2, Bcl-xL ROS->Bcl2 Bax ↑ Bax ROS->Bax Fas ↑ Fas Receptor FasL->Fas Binds Caspase8 ↑ Caspase-8 Fas->Caspase8 Caspase3 ↑ Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion | Bax->Mitochondrion Caspase9 ↑ Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

The following diagram illustrates the general workflow for comparing fruiting body and mycelium extracts.

Experimental_Workflow Source Source Material FB Fruiting Body Source->FB MY Mycelium Source->MY Extraction Solvent Extraction (e.g., Ethanol) FB->Extraction MY->Extraction FB_Extract Fruiting Body Extract Extraction->FB_Extract MY_Extract Mycelium Extract Extraction->MY_Extract Analysis Comparative Analysis FB_Extract->Analysis MY_Extract->Analysis HPLC HPLC Quantification (this compound) Analysis->HPLC Bioassay Biological Activity Assays (e.g., MTT) Analysis->Bioassay Results Data Interpretation & Conclusion HPLC->Results Bioassay->Results

Caption: Workflow for comparing extracts.

Conclusion

The available experimental evidence strongly indicates that the fruiting bodies of Antrodia cinnamomea are a significantly more potent source of this compound and other bioactive triterpenoids compared to its cultured mycelium. This translates to a more robust biological activity profile, particularly in anti-cancer and neuroprotective applications. While mycelial cultivation offers a more scalable and sustainable production method, current techniques yield a product with a substantially lower concentration of key ergostane triterpenoids. For researchers and drug development professionals targeting the therapeutic effects of this compound, extracts derived from the fruiting body are the demonstrably superior choice. Future research may focus on enhancing the production of this compound in mycelial cultures through metabolic engineering or optimization of fermentation conditions to bridge the existing gap in potency.

References

Antcin B as a Positive Control in Natural Product Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of natural product screening, the selection of an appropriate positive control is paramount for the validation of experimental assays and the reliable interpretation of results. Antcin B, a steroid-like compound isolated from the medicinal mushroom Taiwanofungus camphoratus, has garnered significant attention for its potent and diverse biological activities. This guide provides a comprehensive comparison of this compound with other established positive controls, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.

Introduction to this compound

This compound is a triterpenoid unique to Taiwanofungus camphoratus, a fungus highly valued in traditional medicine for its therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Its well-defined chemical structure and consistent biological activity make it a candidate for a reliable positive control in various screening assays.

Comparative Performance Data

The efficacy of this compound as a bioactive compound is demonstrated across multiple in vitro assays. Below is a summary of its performance compared to commonly used positive controls in cytotoxicity and anti-inflammatory screening.

Table 1: Cytotoxicity Data - this compound vs. Doxorubicin against HepG2 Cells

CompoundAssayCell LineIC50 ValueCitation(s)
This compound MTT AssayHepG238.4 µM[1]
Doxorubicin MTT AssayHepG2~0.45 - 8 µg/mL

Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions.

Table 2: Anti-inflammatory Activity - Antcins vs. Dexamethasone

Compound/ClassAssayCell LineIC50 ValueCitation(s)
Antcin Class Nitric Oxide (NO) ProductionRAW 264.7Data Suggests Potent Activity[2][3][4][5]
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.734.60 µg/mL

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways. Its pro-apoptotic and anti-inflammatory activities are of particular interest to researchers.

1. Apoptosis Induction:

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, generation of reactive oxygen species (ROS), and regulation of the Bcl-2 family of proteins.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activates This compound This compound ROS Generation ROS Generation This compound->ROS Generation Bcl-2 family (Bax/Bcl-2 ratio) Bcl-2 family (Bax/Bcl-2 ratio) This compound->Bcl-2 family (Bax/Bcl-2 ratio) Upregulates Bax Downregulates Bcl-2 ROS Generation->Mitochondrion Induces stress Bcl-2 family (Bax/Bcl-2 ratio)->Mitochondrion Regulates permeability Caspase-3 (Executioner) Caspase-3 (Executioner) Procaspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

2. Anti-inflammatory Action:

The anti-inflammatory properties of the Antcin class of compounds are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) IKK Complex IKK Complex Inflammatory Stimuli (LPS, etc.)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of screening results. Below are standardized protocols for assays where this compound can be utilized as a positive control.

1. Cytotoxicity Screening: MTT Assay

  • Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

  • Materials:

    • HepG2 cells (or other relevant cancer cell line)

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

    • Test compound and this compound (positive control)

    • Doxorubicin (alternative positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound, this compound, or Doxorubicin. Include a vehicle control (e.g., DMSO).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Anti-inflammatory Screening: Nitric Oxide (NO) Assay

  • Objective: To assess the inhibitory effect of a test compound on NO production in macrophages.

  • Materials:

    • RAW 264.7 macrophage cells

    • DMEM with 10% FBS

    • Test compound and this compound (or related Antcins)

    • Dexamethasone (positive control)

    • LPS (Lipopolysaccharide)

    • Griess Reagent

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound, this compound, or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

3. Western Blot Analysis for Apoptosis Markers

  • Objective: To detect the expression of key apoptosis-related proteins.

  • Procedure:

    • Treat cells with the test compound and this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2, PARP).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow

A typical workflow for natural product screening using this compound as a positive control is outlined below.

Start Start Natural Product Library Screening Natural Product Library Screening Start->Natural Product Library Screening Primary Assay (e.g., Cytotoxicity, Anti-inflammatory) Primary Assay (e.g., Cytotoxicity, Anti-inflammatory) Natural Product Library Screening->Primary Assay (e.g., Cytotoxicity, Anti-inflammatory) Include Controls Include Controls Primary Assay (e.g., Cytotoxicity, Anti-inflammatory)->Include Controls Data Analysis & Hit Identification Data Analysis & Hit Identification Primary Assay (e.g., Cytotoxicity, Anti-inflammatory)->Data Analysis & Hit Identification Negative Control (Vehicle) Negative Control (Vehicle) Include Controls->Negative Control (Vehicle) Positive Control (this compound) Positive Control (this compound) Include Controls->Positive Control (this compound) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Data Analysis & Hit Identification->Dose-Response & IC50 Determination Secondary Assays (e.g., Western Blot, Pathway Analysis) Secondary Assays (e.g., Western Blot, Pathway Analysis) Dose-Response & IC50 Determination->Secondary Assays (e.g., Western Blot, Pathway Analysis) Lead Compound Identification Lead Compound Identification Secondary Assays (e.g., Western Blot, Pathway Analysis)->Lead Compound Identification

Caption: Experimental workflow for natural product screening.

Conclusion

This compound presents a compelling case as a positive control in natural product screening, particularly for assays investigating cytotoxicity and anti-inflammatory activities. Its well-characterized mechanisms of action, involving key cellular signaling pathways, provide a solid benchmark for comparing the potency and mode of action of novel compounds. The provided data and protocols offer a valuable resource for researchers aiming to incorporate this compound into their screening cascades, thereby enhancing the robustness and reliability of their findings.

References

A Head-to-Head Comparison of Antcin B and Other Triterpenoids in Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids, a diverse class of natural products, have garnered significant attention in biomedical research for their broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties. Among these, Antcin B, a unique ergostane-type triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a compound of interest. This guide provides a comprehensive head-to-head comparison of this compound with other well-studied triterpenoids—Betulinic Acid, Ursolic Acid, and Oleanolic Acid—focusing on their efficacy, underlying mechanisms of action, and the experimental data supporting their therapeutic potential.

Comparative Analysis of Biological Activity

While direct comparative studies are limited, this section synthesizes available data to provide an objective overview of the cytotoxic and anti-inflammatory activities of these triterpenoids.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of a cell population.

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its potent cytotoxic effects have been noted, particularly against hepatocellular carcinoma cells like HepG2.[1] The following table provides a comparative summary of reported IC50 values for Betulinic Acid, Ursolic Acid, and Oleanolic Acid against common cancer cell lines to offer a broader context for their anticancer potency.

TriterpenoidCell LineCancer TypeIC50 (µM)
This compound HepG2Liver CancerActivity demonstrated, specific IC50 not reported[1]
Betulinic Acid A549Lung Cancer~2[2]
MCF-7Breast Cancer112[3]
HepG2Liver Cancer37.71 (as part of a chaga extract)[4]
Ursolic Acid A549Lung Cancer23.6
MCF-7Breast Cancer29.2
HepG2Liver Cancer>100
Oleanolic Acid A549Lung Cancer>100
MCF-7Breast Cancer132.29
HepG2Liver Cancer30

Table 1: Comparative Cytotoxicity (IC50 in µM) of Triterpenoids against Various Cancer Cell Lines. Please note that experimental conditions can vary between studies, affecting absolute IC50 values.

Anti-inflammatory Activity

The anti-inflammatory properties of triterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

TriterpenoidAssayCell LineIC50 (µM)
Antcin A NO InhibitionRAW 264.719.61
Antcin K Cytokine InhibitionHuman Gingival FibroblastsActivity demonstrated, specific IC50 not reported
Ursolic Acid IL-17 SecretionTh17 cells0.56
Oleanolic Acid PTP-1B InhibitionN/A0.56

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM) of Triterpenoids. The assays and cell lines used vary, reflecting the different aspects of the inflammatory process being investigated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these triterpenoids exert their effects is crucial for drug development.

This compound in Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells, activating both the intrinsic and extrinsic pathways. This dual-pronged attack ensures effective elimination of malignant cells.

AntcinB_Apoptosis_Workflow AntcinB This compound ROS Increased ROS Production AntcinB->ROS Extrinsic Extrinsic Pathway AntcinB->Extrinsic Intrinsic Intrinsic Pathway ROS->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Workflow of this compound-induced apoptosis.

AntcinB_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas FasL->Fas FADD FADD Fas->FADD proCaspase8 Pro-caspase-8 FADD->proCaspase8 Caspase8 Caspase-8 proCaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 proCaspase9 Pro-caspase-9 Apaf1->proCaspase9 Caspase9 Caspase-9 proCaspase9->Caspase9 Caspase9->Caspase3 AntcinB This compound AntcinB->FasL Upregulates ROS ROS AntcinB->ROS ROS->Bax Activates ROS->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Anti-inflammatory Signaling Pathways

Triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

Anti_Inflammatory_Pathway Triterpenoids Triterpenoids (e.g., Ursolic Acid, Antcin K) IKK IKK Triterpenoids->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Experimental Workflow:

AnnexinV_Workflow A Treat cells with triterpenoids B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of triterpenoids for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Experimental Workflow:

WesternBlot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Experimental workflow for Western Blot analysis.

Detailed Protocol:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, along with other triterpenoids like Betulinic Acid, Ursolic Acid, and Oleanolic Acid, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. While this compound shows promising cytotoxic and apoptosis-inducing capabilities, further research is required to establish a comprehensive profile of its IC50 values across a wider range of cancer cell lines and to quantify its anti-inflammatory potency through direct comparative studies. The detailed mechanisms and signaling pathways elucidated for these compounds provide a solid foundation for future drug development efforts. The experimental protocols provided herein serve as a guide for researchers to conduct standardized and reproducible evaluations of these and other novel therapeutic candidates.

References

Reproducibility of Antcin B Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Published Findings on the Anticancer Properties of Antcin B, Focusing on Cytotoxicity, Apoptosis Induction, and Associated Signaling Pathways.

This guide provides a comparative analysis of published research on this compound, a triterpenoid isolated from the medicinal mushroom Antrodia camphorata. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the existing data, with a focus on the reproducibility of findings related to its anticancer effects. This guide summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of this compound's bioactivity.

Comparative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, with a notable focus on hepatocellular carcinoma (HCC). The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and a comparison of reported IC50 values can provide insights into the consistency of this compound's potency.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Hepatocellular CarcinomaHepG238.4Not Specified[1]
Hepatocellular CarcinomaHep3BNot SpecifiedNot Specified
Prostate CancerPC-3Not SpecifiedNot Specified
Lung CancerA549>8024, 48, 72[2]
Breast CancerNot SpecifiedNot SpecifiedNot Specified

Induction of Apoptosis by this compound

A recurring finding in the literature is the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer activity. Studies have consistently shown that this compound treatment leads to an increase in the sub-G1 cell population, a hallmark of apoptosis.[1][3]

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)Assay MethodReference
HepG2100Not QuantifiedDNA Fragmentation, PARP Cleavage
Hep 3B8011.25 ± 0.51Annexin V-FITC/PI
Hep 3B10033.28 ± 4.67Annexin V-FITC/PI
Hep 3B12539.87 ± 3.83Annexin V-FITC/PI

Furthermore, this compound has been reported to modulate the expression of key apoptosis-regulating proteins. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant of apoptosis induction.

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. The two most consistently implicated pathways are the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Multiple studies have indicated that this compound and related compounds like Antrocin and Antcin K exert their effects by inhibiting this pathway.

PI3K_Akt_Pathway Antcin_B This compound PI3K PI3K Antcin_B->PI3K Inhibits IGF1R IGF-1R IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Cell_Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Evidence suggests that this compound and its analogs can also modulate the activity of this pathway.

MAPK_Pathway Antcin_B This compound MEK MEK Antcin_B->MEK Inhibits Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound modulates the MAPK/ERK signaling pathway.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent & Incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Protein Extraction from treated cells B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE Electrophoresis B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H

Caption: General workflow for Western blotting.

Detailed Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The published research on this compound consistently demonstrates its potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells. The modulation of the PI3K/Akt and MAPK signaling pathways appears to be a key mechanism underlying these effects. However, to enhance the reproducibility of these findings, future studies should aim for more standardized reporting of experimental parameters and quantitative data. This guide provides a framework for comparing existing data and highlights the need for further research to solidify the therapeutic potential of this compound. By providing detailed protocols and summarizing the current state of knowledge, this guide aims to facilitate the design of robust and reproducible experiments in the field of natural product-based cancer research.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the proper disposal of Antcin B, a steroid-like compound isolated from the mushroom Antrodia camphorata. Adherence to these procedures is critical for laboratory safety and environmental protection.

Understanding the Nature of this compound

This compound has demonstrated significant biological activity, including anti-inflammatory and potent anti-cancer effects. Its mechanism of action involves inducing apoptosis (programmed cell death) in cancer cells, categorizing it as a cytotoxic agent. Due to its cytotoxic nature, this compound and all associated waste must be handled as hazardous chemical waste.

Proper Disposal Procedures for this compound

2.1. Waste Segregation

Proper segregation of this compound waste at the point of generation is the most critical step. All materials that have come into contact with this compound must be considered contaminated and disposed of as cytotoxic waste. This includes:

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

    • Contaminated lab supplies such as pipette tips, tubes, vials, and culture flasks.

    • Gels from electrophoresis.

    • Any absorbent paper or bench protectors used in the work area.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to dissolve this compound.

    • Media from cell cultures treated with this compound.

  • Sharps Waste:

    • Needles and syringes used for dissolving or administering this compound solutions.

    • Contaminated glass slides and broken glassware.

2.2. Waste Containerization and Labeling

The type of container depends on the nature of the waste:

Waste TypeContainer TypeLabeling Requirements
Solid Waste A designated, leak-proof, and puncture-resistant container with a secure lid. The container should be lined with a heavy-duty plastic bag. For bulk quantities of this compound powder, a black hazardous waste container is recommended. For trace contaminated items (e.g., gloves, wipes), a yellow chemotherapy waste container should be used.[1]Clearly labeled with "Cytotoxic Waste," "Hazardous Waste," and the universal biohazard symbol if applicable. The label must also include the name of the waste generator (Principal Investigator), laboratory location, and the date of accumulation.
Liquid Waste A designated, leak-proof, and chemically compatible container with a secure, tight-fitting cap. Do not overfill containers; leave at least 10% headspace for expansion. For bulk liquid waste containing significant concentrations of this compound, a black hazardous waste container is appropriate. For trace amounts, a yellow container may be used, but consult your institution's guidelines.[1]Clearly labeled with "Cytotoxic Liquid Waste," "Hazardous Waste," and a description of the contents (e.g., "this compound in DMSO," "Aqueous solution with this compound"). Include the approximate concentration and the name of the waste generator, laboratory location, and accumulation date. Never mix incompatible waste streams.
Sharps Waste An approved, puncture-proof sharps container.[2][3]Labeled with "Cytotoxic Sharps," "Hazardous Waste," and the universal biohazard symbol.

2.3. On-site Storage and Handling

  • Store all this compound waste in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Always wear appropriate PPE (lab coat, double gloves, and safety glasses) when handling this compound waste containers.

  • Keep waste containers closed except when adding waste.

2.4. Final Disposal

  • This compound waste must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this compound or its solutions down the drain.

  • Do not dispose of solid this compound waste in the regular trash.

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.

Experimental Protocols Involving this compound

The following are summaries of common experimental protocols involving this compound, primarily focused on its anti-cancer properties.

3.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., hepatocellular carcinoma cells like HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3.2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

This compound Signaling Pathway in Apoptosis

This compound induces apoptosis in hepatocellular carcinoma cells through the activation of both intrinsic and extrinsic pathways, driven by oxidative stress.

AntcinB_Apoptosis_Pathway AntcinB This compound NADPH_Oxidase NADPH Oxidase Activation AntcinB->NADPH_Oxidase ROS Increased ROS (Oxidative Stress) NADPH_Oxidase->ROS Fas_FasL ↑ Fas/FasL Expression ROS->Fas_FasL Bcl2 ↓ Bcl-2, Bcl-xL ROS->Bcl2 Bax ↑ Bax ROS->Bax Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Inhibits Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of this potent research compound. Always consult your institution's specific policies for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.